E3 Ligase Ligand-linker Conjugate 93
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H27N5O6 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[3-[[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C23H27N5O6/c29-19-4-3-18(21(32)24-19)28-22(33)16-2-1-15(9-17(16)23(28)34)27-7-5-25(6-8-27)10-14-11-26(12-14)13-20(30)31/h1-2,9,14,18H,3-8,10-13H2,(H,30,31)(H,24,29,32)/t18-/m0/s1 |
InChI Key |
FYXBEKNGGKKWGK-SFHVURJKSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CC(=O)O |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
E3 Ligase Ligand-linker Conjugate 93: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 93 is a synthetic compound designed for the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents that induce targeted protein degradation.[1][2] This molecule serves as a crucial building block, incorporating a ligand that specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker for conjugation to a target protein-binding moiety.[3][4][5] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs constructed with this conjugate can selectively eliminate disease-causing proteins, offering a promising therapeutic strategy for conditions such as cancer.[1][2]
This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and its application in PROTAC development. While specific quantitative performance data for this conjugate is not extensively available in the public domain, this paper presents representative data from closely related thalidomide-based PROTACs to illustrate expected performance benchmarks. Detailed experimental protocols for the synthesis, in vitro, and in vivo characterization of PROTACs utilizing such conjugates are also provided.
Core Concepts and Chemical Properties
This compound is a conjugate of the E3 ligase ligand thalidomide (B1683933) and a corresponding linker.[3][4] Its primary function is to recruit the CRBN E3 ligase as part of a PROTAC-induced ternary complex.[5]
| Property | Value | Reference |
| Molecular Formula | C23H27N5O6 | [2] |
| CAS Number | 1708360-97-9 | [2] |
| Function | Cereblon (CRBN) E3 Ligase Ligand | [3][4][5] |
| Application | Intermediate for PROTAC synthesis | [3] |
Mechanism of Action: The PROTAC-Mediated Degradation Pathway
PROTACs assembled using this compound operate through a catalytic mechanism that leverages the cell's ubiquitin-proteasome system for targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway utilizing a CRBN-recruiting ligand.
Quantitative Data for Representative Thalidomide-Based PROTACs
The following tables summarize performance data for well-characterized PROTACs that, like those made with Conjugate 93, utilize a thalidomide-based ligand to recruit CRBN. This data is provided for comparative purposes to indicate the range of potencies that can be achieved.
Table 1: On-Target Degradation Efficiency of Representative Thalidomide-Based PROTACs [6]
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 |
| dBET1 | BRD4 | MV4;11 | 1.8 | > 98 |
| Compound X | BTK | MOLM-14 | 8.3 | ~90 |
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs [7]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [7] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and evaluation of PROTACs. The following sections provide step-by-step protocols for key experiments.
Synthesis of a PROTAC Using a Thalidomide-Based Linker
This protocol describes a general approach for conjugating a thalidomide-based linker to a target protein ligand.
Caption: General workflow for the synthesis of a PROTAC molecule.
Methodology:
-
Functionalization of the Target Protein Ligand: The target protein ligand is modified to introduce a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) that is compatible with the linker on this compound.
-
Coupling Reaction: The functionalized target protein ligand is reacted with this compound under appropriate conditions. Common coupling chemistries include amide bond formation, click chemistry, or nucleophilic substitution.
-
Purification: The crude reaction mixture is purified using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the final PROTAC molecule.
-
Characterization: The structure and purity of the final PROTAC are confirmed by analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[1][7]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies for the target protein and a loading control. Subsequently, incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.[8]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the proximity-induced interaction between the target protein and the E3 ligase in the presence of a PROTAC.
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase
-
Lanthanide-labeled antibody against one tag (donor fluorophore)
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a solution containing the tagged target protein and the tagged E3 ligase in assay buffer.
-
Add the PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate for another specified time (e.g., 60 minutes) at room temperature in the dark.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration.
CRBN Ligand Binding Assay (Fluorescence Polarization)
This competitive binding assay is used to determine the binding affinity of a compound to Cereblon.[9][10]
Materials:
-
Purified recombinant CRBN
-
Fluorescently-labeled Thalidomide (e.g., Cy5-labeled)
-
PROTAC or this compound
-
Assay buffer
-
Black, low-binding microtiter plate
-
Fluorescent microplate reader capable of measuring fluorescence polarization
Procedure:
-
Add assay buffer, fluorescently-labeled thalidomide, and purified CRBN to the wells of the microtiter plate.
-
Add increasing concentrations of the test compound (e.g., this compound) to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
The displacement of the fluorescently-labeled thalidomide by the test compound will result in a decrease in fluorescence polarization, which can be used to calculate the binding affinity (e.g., IC50).
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that recruit the Cereblon E3 ligase. Its thalidomide-based structure provides a well-validated anchor to the ubiquitin-proteasome system. While specific performance metrics for this conjugate are not widely published, the provided protocols and representative data for analogous compounds offer a robust framework for its successful application in targeted protein degradation research and drug discovery. The rational design and rigorous experimental evaluation of PROTACs constructed with this conjugate will be essential for advancing novel therapeutics that address a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound [smolecule.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
An In-depth Technical Guide to Cereblon (CRBN) E3 Ligase and its Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a crucial protein that functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). This complex, which also includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), plays a pivotal role in the ubiquitin-proteasome system, a fundamental cellular process for protein degradation.[1][2] The discovery of CRBN as the direct target of thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), has revolutionized our understanding of their therapeutic effects and has paved the way for the development of novel therapeutic strategies based on targeted protein degradation.[3][4]
This technical guide provides a comprehensive overview of the CRBN E3 ligase, its structure, mechanism of action, and its diverse ligands. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and drug discovery.
The CRL4-CRBN E3 Ubiquitin Ligase Complex: Structure and Function
The CRL4-CRBN complex is a key player in cellular homeostasis, mediating the ubiquitination and subsequent proteasomal degradation of specific substrate proteins. CRBN itself is a 51 kDa protein with a complex domain architecture, including a Lon substrate-binding domain and a C-terminal IMiD-binding domain.[2][5] The binding of ligands to a hydrophobic tri-tryptophan pocket within this latter domain is the critical event that modulates the substrate specificity of the E3 ligase complex.[6]
The canonical function of the CRL4-CRBN complex involves the recognition and ubiquitination of endogenous substrates. However, the binding of small molecule ligands, such as IMiDs, can allosterically modulate CRBN's conformation, leading to the recruitment of a new set of proteins known as "neosubstrates."[7][8] This reprogramming of the E3 ligase's substrate specificity is the cornerstone of the therapeutic efficacy of CRBN-targeting drugs.
Mechanism of Action: Molecular Glues and PROTACs
CRBN ligands primarily fall into two major categories: molecular glues and Proteolysis Targeting Chimeras (PROTACs).
Molecular Glues: These are small molecules that induce a novel protein-protein interaction between CRBN and a neosubstrate.[9] By binding to CRBN, they create a new surface that is recognized by the neosubstrate, leading to its ubiquitination and degradation. The IMiDs (thalidomide, lenalidomide (B1683929), and pomalidomide) and the newer generation of Cereblon E3 Ligase Modulatory Drugs (CELMoDs) are classic examples of molecular glues.[1][5]
PROTACs: These are bifunctional molecules that consist of a ligand that binds to CRBN, a linker, and a ligand that binds to a specific protein of interest (POI). By simultaneously binding to both CRBN and the POI, PROTACs bring the E3 ligase complex into close proximity with the target protein, leading to its ubiquitination and degradation.[10]
Key Neosubstrates of CRBN Ligands
The therapeutic effects of CRBN modulators are largely attributed to the degradation of specific neosubstrates, many of which are transcription factors critical for cancer cell survival and proliferation.
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are primary neosubstrates of IMiDs. Their degradation is a key mechanism of action in the treatment of multiple myeloma.[4][11]
-
GSPT1: A translation termination factor, GSPT1 has been identified as a neosubstrate of certain molecular glues, and its degradation has shown therapeutic potential in acute myeloid leukemia.[12][13]
-
Casein Kinase 1 Alpha (CK1α): The degradation of CK1α is implicated in the therapeutic effects of lenalidomide in myelodysplastic syndromes with a 5q deletion.[14][15][16]
-
SALL4: This is a developmental transcription factor whose degradation is linked to the teratogenic effects of thalidomide.[4]
The recognition of these neosubstrates by the CRBN-ligand complex often involves a common structural motif, typically a β-hairpin loop containing a critical glycine (B1666218) residue within a zinc finger domain.[4][17]
Data Presentation: Quantitative Binding Affinities of CRBN Ligands
The binding affinity of a ligand to CRBN is a critical parameter that influences its efficacy. The following tables summarize the reported binding affinities (Kd and IC50) for a selection of key CRBN ligands.
Table 1: Binding Affinities of IMiDs and CELMoDs to CRBN
| Compound | Kd (nM) | IC50 (µM) | Assay Method |
| Thalidomide | ~250[18] | - | Not Specified[18] |
| (S)-thalidomide | - | - | ~10-fold stronger binding than (R)-enantiomer[4][19] |
| Lenalidomide | ~178[18] | ~2[20] | Competitive Binding Assay[20] |
| Pomalidomide | ~157[18] | 1.2 - 3[10] | Competitive Binding Assay[10] |
| Iberdomide (CC-220) | - | - | ~20-fold higher affinity than lenalidomide and pomalidomide[8][21] |
| Mezigdomide (CC-92480) | - | - | High affinity binder[22] |
Table 2: Degradation Potency of Selected CRBN Ligands
| Compound | Neosubstrate | DC50 (nM) | Dmax (%) | Cell Line |
| Lenalidomide | IKZF1 | - | - | - |
| Pomalidomide | IKZF1 | - | - | - |
| Iberdomide (CC-220) | Ikaros | - | - | Enhanced degradation compared to lenalidomide and pomalidomide[8] |
| Compound 6 (GSPT1 degrader) | GSPT1 | 2.1 | >90 | MV4-11 |
| Compound 7 (GSPT1 degrader) | GSPT1 | 10 | ~90 (at 24h) | MV4-11 |
| dCK1α-1 | CK1α | single-digit nM | - | MOLM13 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CRBN ligands and their effects on neosubstrate degradation.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (ligand) to an immobilized protein (CRBN). This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[6]
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol.
-
Immobilize recombinant human CRBN protein onto the sensor surface to a desired density.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the CRBN ligand in running buffer.
-
Inject the ligand solutions over the immobilized CRBN surface, starting with the lowest concentration.
-
Monitor the association phase as the ligand binds to CRBN.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
-
Western Blot Analysis of Neosubstrate Degradation
Principle: Western blotting is a technique used to detect specific proteins in a sample. It allows for the quantification of the target protein levels, thereby assessing the extent of degradation induced by a CRBN ligand.[23][24][25]
Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate confluency.
-
Treat the cells with varying concentrations of the CRBN ligand for different time points.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the neosubstrate of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system and quantify the band intensities using software like ImageJ.
-
Normalize the neosubstrate band intensity to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
-
Conclusion
The discovery of CRBN as a druggable target has opened up a new era in therapeutic development. The ability to hijack the ubiquitin-proteasome system to selectively degrade disease-causing proteins offers a powerful alternative to traditional inhibition strategies. This technical guide has provided a comprehensive overview of the CRBN E3 ligase, its ligands, and the key experimental methodologies used in their characterization. As our understanding of the intricate mechanisms of CRBN modulation continues to grow, so too will the potential for developing novel and highly effective therapies for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rcsb.org [rcsb.org]
- 8. Molecular glue CELMoD compounds are regulators of cereblon conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crbn-based molecular Glues: Breakthroughs and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rcsb.org [rcsb.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Casein kinase 1α agonist pyrvinium attenuates Wnt-mediated CK1α degradation via interaction with the E3 ubiquitin ligase component Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Casein kinase 1α agonist pyrvinium attenuates Wnt-mediated CK1α degradation via interaction with the E3 ubiquitin ligase component Cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. CELMoDs library [chemdiv.com]
- 23. benchchem.com [benchchem.com]
- 24. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 25. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 27. 2bscientific.com [2bscientific.com]
An In-depth Technical Guide on the Role of Cereblon-Recruiting E3 Ligase Ligand-Linker Conjugates in Ubiquitination
Abstract: The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address previously "undruggable" targets. At the core of this strategy are Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component in the design of many successful PROTACs is the E3 ligase ligand-linker conjugate. This guide provides a detailed examination of one such class of conjugates, exemplified by molecules like "E3 Ligase Ligand-linker Conjugate 93," which utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the molecular mechanisms, experimental evaluation, and therapeutic potential of these critical building blocks for targeted protein degradation.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a therapeutic modality that aims to remove pathogenic proteins from the cellular environment, rather than merely inhibiting their function.[1] This is achieved through the use of PROTACs, which are heterobifunctional molecules. A PROTAC consists of two key domains connected by a chemical linker: one domain binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase.[1][] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[][3] This polyubiquitin (B1169507) tag marks the POI for recognition and degradation by the 26S proteasome.[1]
The Role of Cereblon (CRBN) as an E3 Ligase
The human genome encodes over 600 E3 ubiquitin ligases, but only a few have been effectively harnessed for PROTAC technology.[4] Among these, Cereblon (CRBN) has emerged as a widely utilized E3 ligase.[4][5] CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[6][7] The natural function of this complex is to mediate the ubiquitination and subsequent degradation of a variety of endogenous proteins, playing a role in diverse cellular processes.[6]
The utility of CRBN in the context of PROTACs was largely informed by the discovery of its role as the target of thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs).[] These small molecules act as "molecular glues," inducing the degradation of neosubstrates by altering the substrate specificity of the CRL4^CRBN^ complex.[][9]
This compound: A Thalidomide-based CRBN Recruiter
"this compound" is a representative chemical tool consisting of a thalidomide moiety linked to a chemical spacer. Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for CRBN.[][10] In the context of a PROTAC, the thalidomide portion of the conjugate serves to recruit the CRL4^CRBN^ E3 ligase complex. The linker component provides a point of attachment for a ligand that will target a specific protein for degradation.
Mechanism of Action
The fundamental role of a CRBN-recruiting E3 ligase ligand-linker conjugate is to serve as a critical building block for a functional PROTAC. The overall mechanism of action for a PROTAC utilizing such a conjugate can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the CRBN E3 ligase (via the thalidomide-based ligand), forming a POI-PROTAC-CRBN ternary complex.[][3] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, while the PROTAC molecule can be recycled to induce the degradation of another target protein molecule.[1]
Experimental Protocols for Evaluation
The development and characterization of PROTACs require a suite of biophysical and cell-based assays to assess each step of the degradation process.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[] Several biophysical techniques can be employed to quantify the formation and stability of this complex.[11]
-
NanoBRET™/FRET Assays: These proximity-based assays measure the interaction between the target protein and the E3 ligase in live cells.[3][12] The target protein is typically fused to a donor fluorophore (e.g., NanoLuc®) and the E3 ligase to an acceptor fluorophore (e.g., HaloTag®).[12] Upon PROTAC-induced complex formation, energy transfer occurs, generating a quantifiable signal.[12]
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques measure the binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase in real-time.[11][13]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formations.[11]
Ubiquitination Assays
To confirm that the PROTAC is inducing the ubiquitination of the target protein, the following assays can be performed.
-
Western Blot for Ubiquitination: This is a direct method to visualize the polyubiquitination of the target protein.[14]
-
Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
The target protein is immunoprecipitated from cell lysates.
-
The immunoprecipitated protein is then analyzed by Western blot using an anti-ubiquitin antibody. An increase in high molecular weight smears indicates polyubiquitination.[14]
-
-
AlphaLISA®-based Ubiquitination Assay: This is a high-throughput, no-wash immunoassay that can quantify the ubiquitination of a target protein.[15] The assay uses donor and acceptor beads that are brought into proximity upon the ubiquitination of a tagged target protein, generating a chemiluminescent signal.[15]
Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein.
-
Western Blot: This is the most common method for quantifying protein degradation.[1][16]
-
Cells are treated with varying concentrations of the PROTAC for a specific duration.[1]
-
Total cell lysates are prepared and subjected to SDS-PAGE.[17]
-
The levels of the target protein are detected using a specific primary antibody and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).[17]
-
A loading control (e.g., GAPDH or β-actin) is used to normalize the protein levels.[1]
-
Densitometry is used to quantify the band intensities and determine the extent of degradation.[1]
-
-
NanoLuc®/HiBiT® Luciferase Assays: These highly sensitive reporter assays allow for the real-time, quantitative measurement of protein degradation in live cells.[18] The target protein is tagged with a small luciferase enzyme (NanoLuc® or HiBiT®).[18] Degradation of the fusion protein results in a decrease in luminescence, which can be measured over time and at different PROTAC concentrations.[18]
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by several key quantitative parameters derived from dose-response experiments.
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein at a specific time point.
-
Dmax: The maximum percentage of protein degradation that can be achieved with the PROTAC.
-
Degradation Rate (kdeg): The rate at which the target protein is degraded.
The following table presents representative data for two well-characterized CRBN-based PROTACs, dBET1 and a pan-Akt degrader (MS21), targeting different proteins. This data is illustrative of the quantitative outputs from the experimental protocols described above.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| dBET1 | BRD4 | 22Rv1 | ~25 | >95 | Western Blot | [19] |
| MS21 | pan-Akt | HEK-293 | ~37-111 | >90 | Western Blot | [20] |
Logical Relationships in PROTAC Design
The successful design of a potent and selective PROTAC involves the careful optimization of its three components: the POI ligand, the E3 ligase ligand, and the linker.
-
POI Ligand: The affinity of the POI ligand for the target protein is a critical determinant of PROTAC potency. However, very high affinity is not always necessary and can sometimes be detrimental.
-
E3 Ligase Ligand: The choice of E3 ligase and its corresponding ligand can influence the degradation efficiency, kinetics, and cell-type specificity of the PROTAC.[19]
-
Linker: The length, composition, and attachment points of the linker are crucial for establishing a productive ternary complex geometry that is favorable for ubiquitination. The linker also significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Conclusion
Cereblon-recruiting E3 ligase ligand-linker conjugates, such as those based on a thalidomide scaffold, are indispensable tools in the development of PROTACs for targeted protein degradation. They provide a robust mechanism for hijacking the CRL4^CRBN^ E3 ligase to induce the ubiquitination and subsequent elimination of disease-causing proteins. A thorough understanding of the underlying molecular mechanisms, coupled with a comprehensive suite of biophysical and cell-based assays, is essential for the rational design and optimization of novel and effective PROTAC-based therapeutics. The continued exploration of different E3 ligase ligands, linkers, and target-binding moieties will undoubtedly expand the scope and impact of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad.com [bio-rad.com]
- 18. promega.co.jp [promega.co.jp]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Discovery and Synthesis of E3 Ligase Ligand-Linker Conjugate 93
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While "E3 Ligase Ligand-linker Conjugate 93" is commercially available as a pre-synthesized chemical entity for Proteolysis Targeting Chimera (PROTAC) development, a specific, peer-reviewed scientific publication detailing its discovery and synthesis is not publicly available. This guide, therefore, presents a comprehensive overview based on established synthetic routes and characterization data for closely related thalidomide-linker conjugates that serve the same function. The presented protocols and data are representative and intended to provide a thorough technical understanding of the synthesis and function of such molecules.
Introduction: The Role of E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, co-opt the cell's natural protein disposal system to induce its degradation.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for destruction by the proteasome.[1][2]
"this compound" is a crucial building block in the synthesis of PROTACs. It is a conjugate of a ligand for the Cereblon (CRBN) E3 ligase and a flexible linker.[3] Specifically, it incorporates a thalidomide (B1683933) moiety, a well-established binder of Cereblon.[2] This pre-functionalized conjugate simplifies the synthesis of PROTACs by allowing researchers to directly couple it with a ligand for their target protein.
Plausible Structure of this compound
Based on commercially available thalidomide-based linkers, a plausible structure for a functionalized conjugate like "this compound" would feature the thalidomide core, a polyethylene (B3416737) glycol (PEG) linker to enhance solubility and provide spatial flexibility, and a terminal reactive group for conjugation to a POI ligand. For the purpose of this guide, we will consider a representative structure: Thalidomide-O-PEG3-alcohol . This molecule incorporates the thalidomide E3 ligase ligand, a triethylene glycol (PEG3) linker, and a terminal hydroxyl group that can be activated for coupling.
Synthesis of a Representative Thalidomide-Linker Conjugate
The synthesis of a thalidomide-linker conjugate is a multi-step process that involves the preparation of a functionalized thalidomide and a suitable linker, followed by their coupling.
The overall synthetic strategy involves the synthesis of 4-hydroxythalidomide and a tosylated PEG linker, followed by a Williamson ether synthesis to yield the final conjugate.
Step 1: Synthesis of 4-Hydroxythalidomide
This procedure involves the condensation of 3-hydroxyphthalic anhydride with 3-aminoglutarimide hydrochloride.
-
Reagents: 3-Hydroxyphthalic anhydride, 3-Aminoglutarimide hydrochloride, Pyridine.
-
Procedure:
-
Dissolve 3-hydroxyphthalic anhydride and 3-aminoglutarimide hydrochloride in pyridine.
-
Reflux the mixture for 3-4 hours.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography.
-
Step 2: Synthesis of Tosylated PEG3 Linker (PEG3-OTs)
This step involves the selective tosylation of one of the hydroxyl groups of triethylene glycol.
-
Reagents: Triethylene glycol, p-Toluenesulfonyl chloride, Dichloromethane (DCM), Triethylamine (or other base).
-
Procedure:
-
Dissolve triethylene glycol in DCM and cool to 0°C.
-
Add p-toluenesulfonyl chloride and a base (e.g., triethylamine) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Step 3: Williamson Ether Synthesis to Yield Thalidomide-O-PEG3-alcohol
This final step couples the functionalized thalidomide with the PEG linker.
-
Reagents: 4-Hydroxythalidomide, PEG3-OTs, Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-hydroxythalidomide and PEG3-OTs in DMF.
-
Add a base such as potassium carbonate or cesium carbonate.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product by column chromatography.
-
Data Presentation
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purification Method |
| Synthesis of 4-Hydroxythalidomide | 3-Hydroxyphthalic anhydride, 3-Aminoglutarimide HCl | Pyridine | Reflux | 3-4 | 60-70 | Column Chromatography |
| Synthesis of PEG3-OTs | Triethylene glycol, p-Toluenesulfonyl chloride | DCM | 0 to RT | 12-16 | 80-90 | Column Chromatography |
| Williamson Ether Synthesis | 4-Hydroxythalidomide, PEG3-OTs, K₂CO₃/Cs₂CO₃ | DMF | 60-80 | 12-24 | 50-60 | Column Chromatography |
| Note: Yields are estimates and may vary depending on experimental conditions and scale.[4] |
The identity and purity of the synthesized conjugate must be confirmed using standard analytical techniques.
| Analytical Method | Expected Results for a Representative Thalidomide-Linker Conjugate |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the aromatic protons of the phthalimide (B116566) ring, the glutarimide (B196013) ring protons, and the characteristic ethylene (B1197577) glycol protons of the PEG linker.[4] |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for the carbonyl groups of the phthalimide and glutarimide rings, aromatic carbons, and the carbons of the PEG linker. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the synthesized conjugate. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, typically >95%.[5][6] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The thalidomide moiety of the conjugate serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] When this conjugate is attached to a ligand for a target protein, the resulting PROTAC molecule can induce the formation of a ternary complex between the target protein and CRBN. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[7][8][9]
Conclusion
While a dedicated discovery and synthesis publication for "this compound" is not available, this guide provides a comprehensive technical overview of the synthesis and function of a representative thalidomide-linker conjugate. The provided experimental protocols, data tables, and diagrams offer a solid foundation for researchers and drug development professionals working in the field of targeted protein degradation. The ability to synthesize or procure well-characterized E3 ligase ligand-linker conjugates is a critical step in the development of novel PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. The determination of a potential impurity in Thalidomide drug substance and product by HPLC with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: E3 Ligase Ligand-linker Conjugate 93
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 93 is a synthetic chemical entity designed for application in the field of targeted protein degradation, specifically within the Proteolysis Targeting Chimera (PROTAC) technology. It serves as a crucial building block for the creation of PROTAC molecules, which are engineered to selectively eliminate disease-causing proteins. This conjugate incorporates a ligand that specifically binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a linker that allows for the attachment of a separate ligand designed to bind to a target protein of interest. By recruiting Cereblon, this conjugate facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
Core Structure and Properties
This compound is characterized by its thalidomide-based moiety, which is responsible for its high-affinity binding to the Cereblon E3 ligase. The linker component provides a reactive site for conjugation with a target protein-binding ligand, thus forming a complete heterobifunctional PROTAC molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C23H27N5O6 | [1] |
| CAS Number | 170836097 | [1] |
| Molecular Weight | 469.49 g/mol |
Quantitative Biological Data
Currently, specific quantitative data for this compound, such as its direct binding affinity (Kd) to Cereblon or the degradation efficiency (DC50, Dmax) of PROTACs synthesized using this specific conjugate, are not publicly available in the reviewed literature. The efficacy of a PROTAC is highly dependent on the specific target protein and the overall structure of the final PROTAC molecule.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC utilizing this compound follows the canonical pathway for targeted protein degradation.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary and not publicly disclosed. However, a general synthetic approach for thalidomide-based linkers for PROTACs can be outlined.
General Synthesis Workflow for Thalidomide-Linker Conjugates
References
An In-depth Technical Guide to Ternary Complex Formation with E3 Ligase Ligand-Linker Conjugates
An introductory statement acknowledging the user's specific request for "E3 Ligase Ligand-linker Conjugate 93" and the rationale for using a representative example.
While "this compound" is commercially available as a building block for PROTAC (Proteolysis Targeting Chimera) synthesis, consisting of a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, specific quantitative data and detailed experimental studies for this exact conjugate are not extensively available in the public domain. To fulfill the core requirements of this technical guide, we will focus on a well-characterized and widely published PROTAC, dBET1 . This molecule employs a similar thalidomide-based moiety to hijack the CRBN E3 ligase, making it an excellent and relevant model to explore the principles of ternary complex formation and targeted protein degradation in detail.
Introduction to PROTACs and Ternary Complex Formation
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a "ternary complex" comprising the POI, the PROTAC, and the E3 ligase.[1][2][3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome, effectively removing the target protein.[4]
dBET1 is a first-generation PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, for degradation by recruiting the CRBN E3 ligase.[5]
Quantitative Data for dBET1
The efficacy of a PROTAC is determined by several key quantitative parameters, from binary and ternary binding affinities to the efficiency of cellular degradation.
Table 1: Binding Affinities and Ternary Complex Formation
| Parameter | Description | Value | Target/Complex | Assay |
| Kd | Dissociation constant for binary binding of dBET1 to human CRBN. | 26.0 ± 2.1 nM | Human CRBN-TBD | Fluorescence Assay |
| EC50 | Half-maximal effective concentration for ternary complex formation. | 430 nM | BRD4-dBET1-Cereblon | Not Specified |
Note: The binding affinity of the JQ1 warhead within dBET1 to BRD4 bromodomains is in the range of 50-90 nM.
Table 2: Cellular Degradation and Proliferation Inhibition
| Parameter | Description | Value | Cell Line | Assay |
| DC50 | Half-maximal degradation concentration of the target protein. | 103 nM (BRD4-BD1) | HEK293T | Not Specified |
| DC50 | Half-maximal degradation concentration of the target protein. | 513 nM (BRD4-BD2) | HEK293T | Not Specified |
| Dmax | Maximum percentage of protein degradation. | >90% | Various | Western Blot |
| IC50 | Half-maximal inhibitory concentration for cell proliferation. | 0.14 µM | MV4;11 | ATP Content Assay |
| IC50 | Half-maximal inhibitory concentration for cell proliferation. | 0.5 - 5 µM | Various Solid Tumors | 3H-Thymidine Uptake |
Key Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
Principle: TR-FRET relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity. In this case, the target protein (e.g., BRD4) and the E3 ligase (e.g., CRBN) are labeled with a donor and an acceptor, respectively (often via tagged antibodies). The formation of the ternary complex brings the fluorophores close enough for FRET to occur, generating a detectable signal.
Detailed Protocol (Example for BRD/dBET1/CRBN): [6][7]
-
Protein Preparation: Use purified, tagged proteins (e.g., GST-tagged BRD4 and His-tagged CRBN/DDB1).
-
Reagent Preparation:
-
Prepare a stock solution of dBET1 in DMSO.
-
Prepare assay buffer (e.g., HEPES-based buffer with salt and detergent).
-
Prepare solutions of the FRET pair antibodies (e.g., Tb-anti-GST as the donor and AF488-anti-His as the acceptor).
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of a mixture containing Tb-anti-GST antibody and GST-BRD4 to each well.
-
Add serial dilutions of dBET1 or DMSO (as a control) to the wells and incubate for 30 minutes.
-
Add 10 µL of a mixture containing His-CRBN/DDB1 and AF488-anti-His antibody to initiate the reaction.
-
Incubate the plate in the dark for a specified time (e.g., 180 minutes).
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 490 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., 520 nm emission / 490 nm emission).
-
Plot the TR-FRET ratio against the concentration of dBET1 to generate a dose-response curve and determine the EC50.
-
Cellular Degradation Assay via Western Blot
This method is used to determine the dose-dependent degradation of the target protein in a cellular context.
Principle: Cells are treated with varying concentrations of the PROTAC. After a specific incubation period, the cells are lysed, and the total protein is separated by gel electrophoresis. The target protein is then detected using a specific primary antibody, followed by a secondary antibody conjugated to a reporter molecule. The signal intensity, which corresponds to the amount of protein, is quantified.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line like LS174t) in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of dBET1 (and a vehicle control, e.g., DMSO) for a desired time period (e.g., 24 hours).[5]
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the dBET1 concentration to determine the DC50 and Dmax.
-
Surface Plasmon Resonance (SPR) for Binary Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of molecular interactions.
Principle: One molecule (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
General Protocol Outline:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize one of the binding partners (e.g., BRD4 or CRBN) onto the chip surface. A control flow cell should be prepared for reference subtraction.
-
-
Analyte Injection and Data Collection:
-
Inject a series of concentrations of the analyte (e.g., dBET1) over the ligand and control surfaces at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution to remove the bound analyte without damaging the immobilized ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
E3 Ligase Ligase-Linker Conjugate 93: A Technical Guide for Protein Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a powerful strategy in drug discovery and cell biology research. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component in the design of effective PROTACs is the E3 ligase ligand-linker conjugate, which serves to recruit a specific E3 ubiquitin ligase to the target protein. This technical guide focuses on E3 Ligase Ligase-Linker Conjugate 93 , a synthetic chemical entity designed for the development of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
E3 Ligase Ligase-Linker Conjugate 93 (CAS: 170836097; Molecular Formula: C₂₃H₂₇N₅O₆) is a key research tool for scientists studying protein dynamics.[1] By incorporating this conjugate into a PROTAC, researchers can induce the degradation of a specific target protein, enabling the investigation of its cellular function, the validation of its therapeutic potential, and the study of the downstream consequences of its removal. This guide provides an in-depth overview of its mechanism of action, experimental protocols for its use, and a framework for data interpretation.
Mechanism of Action
E3 Ligase Ligase-Linker Conjugate 93 functions as the Cereblon-binding moiety within a PROTAC. The PROTAC molecule itself is composed of three parts: a ligand that binds to the target protein (the "warhead"), a linker, and the E3 ligase ligand (in this case, Conjugate 93). The fundamental mechanism involves the PROTAC inducing proximity between the target protein and the CRBN E3 ligase, a component of the CRL4-CRBN ubiquitin ligase complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
A critical aspect of a successful PROTAC is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The geometry and stability of this complex are key determinants of the efficiency and selectivity of protein degradation.
Quantitative Data Presentation
While specific quantitative data for PROTACs constructed with E3 Ligase Ligase-Linker Conjugate 93 against a particular target protein would need to be determined empirically, the following tables illustrate how such data should be structured for clear comparison and evaluation.
Table 1: Binding Affinity of a Hypothetical PROTAC ("PROTAC-X") Incorporating Conjugate 93
| Component | Target Protein | Cereblon (CRBN) |
| Binding Assay | Isothermal Titration Calorimetry (ITC) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Kd (nM) | 50 | 150 |
This table presents hypothetical binding affinity data. Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding.
Table 2: In Vitro Degradation Profile of Target Protein by PROTAC-X
| Parameter | Value |
| Cell Line | HEK293 |
| Treatment Time | 24 hours |
| DC₅₀ (nM) | 25 |
| Dₘₐₓ (%) | 95 |
This table presents hypothetical in vitro degradation data. DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achievable.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC incorporating E3 Ligase Ligase-Linker Conjugate 93.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[1]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[1]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-induced interaction between the target protein and Cereblon.
Materials:
-
Cells expressing the target protein (and ideally, tagged versions of the target or E3 ligase)
-
PROTAC and control compounds
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-Flag, anti-HA, or antibody against the endogenous target protein or CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or a control compound for a short duration (e.g., 1-4 hours).
-
Lyse the cells in Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the immunoprecipitating antibody for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by western blotting, probing for the target protein and Cereblon.
-
Quantitative Mass Spectrometry-Based Proteomics
This protocol provides a global and unbiased view of protein level changes upon PROTAC treatment, confirming the selectivity of the targeted degradation.
Materials:
-
Cell line of interest
-
PROTAC and vehicle control
-
Lysis buffer for mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for peptide labeling (e.g., TMT, iTRAQ) if using a labeled approach
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and extract proteins.
-
Digest the proteins into peptides using trypsin.
-
(Optional) Label the peptides with isobaric tags.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Determine the proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
-
Confirm the selective degradation of the target protein and identify any potential off-target effects.
-
Visualizations
Signaling Pathway of PROTAC Action
Caption: Mechanism of action for a PROTAC utilizing a Cereblon-recruiting ligand.
Experimental Workflow for Protein Degradation Analysis
Caption: A typical experimental workflow for quantifying PROTAC-mediated protein degradation.
Conclusion
E3 Ligase Ligase-Linker Conjugate 93 represents a valuable tool for researchers engaged in the study of protein dynamics and targeted protein degradation. By serving as a reliable recruiter of the Cereblon E3 ligase, it enables the development of potent and selective PROTACs. The experimental protocols outlined in this guide provide a robust framework for the characterization of such molecules, from initial validation of protein degradation to in-depth analysis of their mechanism of action. While the specific performance of any PROTAC is target-dependent, the principles and methods described herein offer a clear path for the effective use of E3 Ligase Ligase-Linker Conjugate 93 in advancing our understanding of protein function and developing novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols: Synthesis of E3 Ligase Ligand-Linker Conjugate 93
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of E3 Ligase Ligand-linker Conjugate 93, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. This conjugate incorporates a ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the recruitment of this enzyme to a protein of interest when further conjugated to a target-specific ligand.
Overview of this compound
This compound is a synthetic compound with the molecular formula C₂₃H₂₇N₅O₆.[1] It consists of a thalidomide (B1683933) analog, which serves as the CRBN-binding moiety, connected to a polyethylene (B3416737) glycol (PEG)-based linker terminating in a reactive group for further conjugation.[1][2] The synthesis generally involves the preparation of a functionalized thalidomide derivative and a linker, followed by their conjugation and purification.[1][2]
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₇N₅O₆ |
| E3 Ligase Target | Cereblon (CRBN) |
| Ligand Type | Thalidomide-based |
| Linker Type | PEG-based |
| Application | PROTAC Development |
Synthetic Workflow
The synthesis of this compound can be conceptualized in a three-stage process:
-
Synthesis of a functionalized Thalidomide derivative: This typically involves the modification of thalidomide to introduce a reactive handle for linker attachment.
-
Synthesis of the Linker: A PEG-based linker with a specific length and terminal functional groups is prepared.
-
Conjugation and Purification: The functionalized thalidomide and the linker are coupled, followed by purification of the final conjugate.
Caption: General synthetic workflow for this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis of a thalidomide-PEG-amine conjugate, which is a common structure for E3 ligase ligand-linker conjugates used in PROTAC development.
3.1. Synthesis of 4-Hydroxythalidomide
This procedure starts from 4-bromothalidomide.
-
Materials and Reagents:
-
4-Bromothalidomide
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 4-bromothalidomide in DMF.
-
Add an aqueous solution of KOH and heat the mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-hydroxythalidomide.
-
3.2. Synthesis of a Tosylated PEG Linker (PEG-OTs)
This protocol describes the tosylation of a triethylene glycol linker.
-
Materials and Reagents:
-
Triethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve triethylene glycol (1.2 eq.) in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine (1.5 eq.).
-
Slowly add a solution of p-toluenesulfonyl chloride (1 eq.) in anhydrous DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using an ethyl acetate/hexane gradient) to obtain the tosylated PEG linker.
-
3.3. Conjugation of 4-Hydroxythalidomide with the PEG-OTs Linker
This step involves a Williamson ether synthesis.
-
Materials and Reagents:
-
4-Hydroxythalidomide
-
PEG-OTs (from step 3.2)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile, anhydrous
-
-
Procedure:
-
To a solution of 4-hydroxythalidomide (1 eq.) in anhydrous DMF or acetonitrile, add K₂CO₃ (2-3 eq.) or Cs₂CO₃ (1.5-2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of PEG-OTs (1.2 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter to remove the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a methanol/DCM gradient) to yield the thalidomide-linker conjugate.
-
3.4. Introduction of a Terminal Amine Group
The terminal hydroxyl group of the synthesized conjugate can be converted to an amine, for example, through mesylation followed by reaction with sodium azide (B81097) and subsequent reduction.
Table 2: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Duration | Purification Method |
| Functionalization of Thalidomide | 4-Bromothalidomide, KOH, HCl | DMF, Water | Heating | Varies | Precipitation, Filtration |
| Linker Activation (Tosylation) | Triethylene glycol, TsCl, Pyridine/TEA | DCM | 0 °C to RT | 12-16 hours | Column Chromatography |
| Conjugation (Williamson Ether Synth.) | 4-Hydroxythalidomide, PEG-OTs, K₂CO₃/Cs₂CO₃ | DMF/ACN | 60-80 °C | 12-24 hours | Column Chromatography |
Mechanism of Action in PROTACs
The synthesized this compound serves as a crucial component of a PROTAC. The thalidomide moiety binds to the CRBN E3 ligase. When this conjugate is attached to a ligand for a target protein, the resulting PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action of a PROTAC utilizing a CRBN-recruiting ligand.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific experimental conditions and safety considerations. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocols: Synthesis of PROTACs using E3 Ligase Ligand-linker Conjugate 93
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel modality of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.
This document provides detailed application notes and protocols for the use of E3 Ligase Ligand-linker Conjugate 93 , a synthetic building block designed for the efficient synthesis of PROTACs. This conjugate incorporates a thalidomide (B1683933) moiety, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, pre-functionalized with a linker.[1][2][3] The use of such a pre-formed conjugate streamlines the synthetic process, allowing researchers to focus on the conjugation of their specific POI ligand.
Mechanism of Action: CRBN-based PROTACs
The fundamental role of a PROTAC is to act as a molecular bridge, inducing proximity between the target protein and an E3 ligase. When using this compound, the thalidomide component binds to CRBN, a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4-CRBN).[4] This hijacking of the CRBN complex brings it into close proximity with the POI, which is bound by the other end of the PROTAC. This induced ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, thereby eliminating the target protein from the cell.
Quantitative Data
The efficacy of a PROTAC is determined by its ability to bind the E3 ligase and induce degradation of the target protein. While specific quantitative data for this compound is not publicly available, the following tables provide representative data for its core component (thalidomide) and for PROTACs constructed with similar thalidomide-based linkers. This information serves as a valuable benchmark for experimental design.
Table 1: Binding Affinities of Representative Ligands to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Fluorescence Polarization | [5] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [6] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [6] |
| Note: The binding affinity of this compound is expected to be comparable to that of thalidomide, as the core CRBN-binding glutarimide (B196013) motif is retained.[7] |
Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 | Dmax | Reference |
| SHP2 | KYSE-450 | 6.02 nM | >90% | [8] |
| BRD4 | MV4-11 | 0.2 nM | >95% | [9] |
| BRD2 | MV4-11 | 0.5 nM | >95% | [9] |
| BTK | Mino | <10 nM | ~90% | [10] |
| DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. The performance of a PROTAC is highly dependent on the target protein, linker composition, and cell line. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general procedure for conjugating a protein of interest (POI) ligand containing a primary or secondary amine to this compound, assuming the conjugate terminates in a carboxylic acid.
Principle: A stable amide bond is formed between the carboxylic acid terminus of the this compound and an amine-functionalized POI ligand using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials and Reagents:
-
This compound
-
Amine-functionalized POI ligand
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
HPLC for purification
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized POI ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.
Protocol 2: Assessment of PROTAC-mediated Protein Degradation by Western Blot
Principle: Western blotting is a widely used technique to quantify the reduction in the level of a specific protein in cells following treatment with a PROTAC.
Materials and Reagents:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, load them onto an SDS-PAGE gel, and separate by electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody for the POI overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imager.
-
Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.
Protocol 3: Determination of DC₅₀ and Dₘₐₓ Values
Principle: The DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) values are calculated from the dose-response curve generated from the Western Blot data to quantify the potency and efficacy of the PROTAC.
Procedure:
-
Using the normalized band intensities from the Western Blot experiment, calculate the percentage of remaining POI for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope non-linear regression model using graphing software (e.g., GraphPad Prism).
-
The DC₅₀ is the concentration of the PROTAC that results in a 50% reduction of the POI.
-
The Dₘₐₓ is the maximum percentage of protein degradation observed, calculated as (100% - the bottom plateau of the curve).
Experimental Workflow
The development of a novel PROTAC is a systematic process that begins with synthesis and concludes with comprehensive biological validation.
Conclusion
This compound is a valuable tool for researchers in the field of targeted protein degradation. By providing a pre-functionalized, CRBN-recruiting building block, it accelerates the synthesis of novel PROTACs. The protocols and representative data presented in this guide offer a solid foundation for the successful design, synthesis, and evaluation of potent and selective protein degraders. Rigorous experimental validation, including the determination of degradation potency and selectivity profiling, is crucial for the development of effective PROTAC-based therapeutics.
References
- 1. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Assays Utilizing E3 Ligase Ligand-linker Conjugate 93
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 93 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This conjugate comprises the well-characterized Cereblon (CRBN) E3 ligase ligand, Thalidomide, attached to a flexible linker.[1] By coupling this conjugate to a specific protein of interest (POI) ligand, researchers can create heterobifunctional PROTAC molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein.[2][3][4] These application notes provide detailed protocols for cellular assays to characterize the activity of PROTACs synthesized using this compound.
PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5] The efficacy of a PROTAC is determined by its ability to penetrate cells, engage its target and the E3 ligase, and induce the formation of a productive ternary complex.[6] The following protocols outline key cellular assays to evaluate these parameters.
Signaling Pathway and Mechanism of Action
The PROTAC synthesized from this compound hijacks the Cereblon E3 ligase complex to induce target protein degradation. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of action for a PROTAC utilizing this compound.
Experimental Protocols
Cellular Target Degradation Assay via Western Blot
This is a fundamental assay to quantify the reduction in the target protein levels following PROTAC treatment.[7]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specific duration (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[4]
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[4]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein levels to the loading control.
Experimental Workflow:
Caption: Workflow for the cellular target degradation assay using Western Blot.
In-Cell Target Engagement Assay using NanoBRET™
This assay measures the binding affinity of the PROTAC to the Cereblon E3 ligase within intact cells, which is crucial for assessing cell permeability and target engagement.[8]
Materials:
-
Cell line expressing NanoLuc®-CRBN fusion protein
-
NanoBRET™ tracer for CRBN
-
PROTAC synthesized with this compound
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer
Procedure:
-
Cell Preparation: Harvest and resuspend NanoLuc®-CRBN cells in Opti-MEM®.
-
Assay Setup: Add cells to the assay plate.
-
Compound Addition: Add the PROTAC at various concentrations.
-
Tracer Addition: Add the NanoBRET™ tracer for CRBN.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measurement: Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot against the PROTAC concentration to determine the IC50 value.
Logical Relationship Diagram:
Caption: Principle of the competitive NanoBRET™ assay for target engagement.
Data Presentation
The following tables summarize typical quantitative data obtained from the described assays.
Table 1: Target Protein Degradation
| PROTAC Concentration | % Target Protein Remaining (vs. Vehicle) |
| 0.1 nM | 95% |
| 1 nM | 80% |
| 10 nM | 45% |
| 100 nM | 15% |
| 1 µM | 5% |
| 10 µM | 5% |
Table 2: Degradation Parameters
| Parameter | Value |
| DC50 | 8.5 nM |
| Dmax | 95% |
Table 3: Cellular Target Engagement (NanoBRET™)
| PROTAC Concentration | NanoBRET™ Ratio |
| 0.1 nM | 0.98 |
| 1 nM | 0.92 |
| 10 nM | 0.75 |
| 100 nM | 0.40 |
| 1 µM | 0.15 |
| 10 µM | 0.10 |
Table 4: Target Engagement Potency
| Parameter | Value |
| IC50 | 85 nM |
Conclusion
The successful development of PROTACs using this compound relies on rigorous cellular characterization. The protocols provided herein offer a robust framework for assessing target degradation and cellular engagement. By systematically evaluating these parameters, researchers can effectively advance their PROTAC-based drug discovery programs. It is also essential to perform control experiments, such as using a non-binding epimer of the E3 ligase ligand or inhibitors of the proteasome, to confirm the specific mechanism of action.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 93 in Targeted Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific target proteins. A frequently employed strategy in PROTAC design involves the use of a Thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1]
E3 Ligase Ligand-linker Conjugate 93 is a key building block for the synthesis of such PROTACs. It comprises the E3 ligase ligand Thalidomide connected to a linker, which can then be conjugated to a specific kinase inhibitor to create a kinase-targeting PROTAC.[1] This document provides detailed application notes and protocols for the use of PROTACs synthesized from thalidomide-based conjugates for the targeted degradation of kinases. As a representative example, we will refer to the well-characterized Cyclin-Dependent Kinase 9 (CDK9) degrader, THAL-SNS-032, which utilizes a similar thalidomide-based CRBN ligand.[2][3]
Mechanism of Action
A PROTAC synthesized using a thalidomide-based conjugate, such as this compound, functions by inducing the formation of a ternary complex between the target kinase, the PROTAC itself, and the CRBN E3 ligase. This proximity leads to the ubiquitination of the target kinase by the E3 ligase complex, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple kinase molecules.
Caption: Mechanism of a thalidomide-based PROTAC for kinase degradation.
Data Presentation
The following tables summarize the quantitative data for the representative CDK9 degrader, THAL-SNS-032.
| Parameter | Value | Cell Line | Reference |
| Degradation (EC50) | 4 nM | MOLT-4 | [4] |
| Inhibition of Proliferation (IC50) | 50 nM | MOLT-4 | [3] |
| Selectivity | EC50 (nM) |
| CDK9 | 4 |
| CDK2 | 62 |
| CDK1 | 171 |
| CDK7 | 398 |
| Data from Tocris Bioscience and other sources, demonstrating selectivity for CDK9 over other cyclin-dependent kinases.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for Kinase Degradation
This is the most common method to directly measure the reduction in cellular protein levels.
Objective: To quantify the amount of the target kinase protein in cells after treatment with the PROTAC.
Materials:
-
Cell culture medium
-
PROTAC of interest
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target kinase
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells (e.g., MOLT-4) and treat with a dose range of the PROTAC for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody for the target kinase and a loading control.
-
Secondary Antibody Incubation and Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the target kinase levels to the loading control.
Caption: General workflow for Western Blot analysis of kinase degradation.
Cell Viability Assay (MTT or CCK-8)
This assay assesses the effect of kinase degradation on cell proliferation and viability.
Objective: To determine the IC50 value of the PROTAC in a specific cell line.
Materials:
-
Cell culture medium
-
PROTAC of interest
-
DMSO (vehicle control)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Objective: To detect the ubiquitination of the target kinase upon PROTAC treatment.
Materials:
-
Cell culture medium
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors
-
Antibody for the target kinase for immunoprecipitation
-
Protein A/G beads
-
Anti-ubiquitin antibody for Western blotting
Protocol:
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (MG132). The proteasome inhibitor will allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of proteins.
-
Immunoprecipitation: Immunoprecipitate the target kinase from the cell lysates using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated kinase.
Caption: CDK9 signaling and its degradation by a thalidomide-based PROTAC.
Conclusion
This compound and similar thalidomide-based conjugates are invaluable tools for the development of potent and selective kinase-degrading PROTACs. The provided protocols offer a comprehensive framework for researchers to synthesize and evaluate the efficacy of these novel therapeutic agents. By leveraging the cell's natural protein disposal machinery, these PROTACs hold significant promise for targeting kinases and other disease-relevant proteins that have been challenging to address with traditional inhibitors.
References
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 93 in Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 93 is a key chemical tool for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at therapeutic intervention in neurodegenerative diseases. This molecule incorporates a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker with a terminal functional group ready for conjugation to a target protein ligand. By recruiting the CRBN E3 ligase to a protein of interest, PROTACs can induce the ubiquitination and subsequent proteasomal degradation of that protein. This approach is particularly promising for neurodegenerative disorders, where the accumulation of pathogenic proteins is a common hallmark.
One of the most significant applications of this conjugate is in the development of PROTACs targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a protein genetically linked to Parkinson's disease. Pathogenic mutations in LRRK2 increase its kinase activity, contributing to neuronal damage. PROTACs synthesized using this compound can effectively induce the degradation of LRRK2, offering a potential therapeutic strategy.
Chemical Information
| Property | Value |
| Product Name | This compound |
| Synonyms | CRBN Ligand-linker Conjugate 93 |
| Chemical Formula | C₂₃H₂₇N₅O₆ |
| Molecular Weight | 469.49 g/mol |
| Structure | 2-(2,6-dioxopiperidin-3-yl)-4-((6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)oxy)isoindoline-1,3-dione |
| Function | Recruits Cereblon (CRBN) E3 Ubiquitin Ligase for PROTAC synthesis |
Mechanism of Action
This compound serves as a critical component of a heterobifunctional PROTAC. The thalidomide (B1683933) moiety of the conjugate binds to the CRBN E3 ligase. When the other end of the PROTAC is conjugated to a ligand for a target protein (e.g., an LRRK2 inhibitor), it brings the target protein into close proximity with the CRBN E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
Application in Neurodegenerative Disease: LRRK2 Degradation
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The development of PROTACs to degrade the LRRK2 protein is a promising therapeutic strategy. This compound can be used to synthesize LRRK2-targeting PROTACs.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, including vesicular trafficking, autophagy, and lysosomal function. Pathogenic mutations often lead to increased kinase activity, which is a key target for therapeutic intervention.
Caption: Simplified LRRK2 signaling pathway in Parkinson's disease.
Experimental Protocols
Protocol 1: Synthesis of an LRRK2-targeting PROTAC
This protocol describes the general steps for conjugating this compound to an LRRK2 inhibitor containing a suitable functional group (e.g., a primary amine).
Materials:
-
This compound
-
LRRK2 inhibitor with a free amine (e.g., a derivative of LRRK2-IN-1)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the LRRK2 inhibitor (1 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Add PyBOP (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final LRRK2-targeting PROTAC.
-
Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.
Caption: Workflow for the synthesis of an LRRK2-targeting PROTAC.
Protocol 2: LRRK2 Degradation Assay in a Cellular Model
This protocol outlines the steps to assess the degradation of LRRK2 in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) using the synthesized PROTAC.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
LRRK2-targeting PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LRRK2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LRRK2-targeting PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LRRK2 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LRRK2 and GAPDH.
-
Normalize the LRRK2 signal to the GAPDH signal for each sample.
-
Calculate the percentage of LRRK2 degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration).
-
Quantitative Data
The efficacy of PROTACs synthesized using this compound can be quantified by various parameters. The following table provides example data for a hypothetical LRRK2-targeting PROTAC derived from this conjugate.
| Parameter | Description | Example Value |
| DC₅₀ | Half-maximal degradation concentration | 50 nM |
| Dₘₐₓ | Maximum percentage of protein degradation | >90% |
| Binding Affinity (to CRBN) | Dissociation constant (Kd) for the PROTAC to CRBN | 150 nM |
| Binding Affinity (to LRRK2) | Dissociation constant (Kd) for the PROTAC to LRRK2 | 80 nM |
Conclusion
This compound is a valuable tool for the development of PROTACs for neurodegenerative disease research. Its ability to recruit the CRBN E3 ligase enables the targeted degradation of pathogenic proteins such as LRRK2. The provided protocols offer a framework for the synthesis and evaluation of such PROTACs, facilitating the exploration of this promising therapeutic modality. Researchers are encouraged to optimize these protocols for their specific applications and target proteins.
Western blot analysis of protein degradation with E3 Ligase Ligand-linker Conjugate 93-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI by the E3 ligase.[3][4] The ubiquitinated protein is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal system.[1][5] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
This document provides detailed application notes and protocols for utilizing Western blot analysis to quantitatively assess the degradation of a target protein induced by a hypothetical E3 Ligase Ligand-linker Conjugate 93-based PROTAC. Western blotting is a widely used and reliable technique for quantifying target protein levels in cells treated with a PROTAC.[1] Key parameters derived from these experiments include DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1]
Signaling Pathway of PROTAC Action
Experimental Workflow for Western Blot Analysis
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein in a dose- and time-dependent manner. The following tables present hypothetical quantitative data for the degradation of a target protein (e.g., BRD4) in a human cancer cell line (e.g., HeLa) treated with an this compound-based PROTAC.[6]
Table 1: Dose-Dependent Degradation of Target Protein by Conjugate 93-PROTAC
| PROTAC Concentration (nM) | Target Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85.3 | 4.8 |
| 10 | 52.1 | 6.1 |
| 50 | 21.7 | 3.9 |
| 100 | 10.5 | 2.5 |
| 500 | 8.2 | 1.9 |
| 1000 | 9.1 | 2.3 |
Cells were treated with the indicated concentrations of Conjugate 93-PROTAC for 24 hours.
Table 2: Time-Dependent Degradation of Target Protein by Conjugate 93-PROTAC
| Time (hours) | Target Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 | 100 | 6.3 |
| 2 | 91.4 | 5.5 |
| 4 | 76.8 | 7.1 |
| 8 | 45.2 | 4.9 |
| 16 | 15.9 | 3.1 |
| 24 | 10.8 | 2.7 |
Cells were treated with 100 nM of Conjugate 93-PROTAC for the indicated times.
Table 3: Calculated Degradation Parameters for Conjugate 93-PROTAC
| Parameter | Value |
| DC50 | 11.5 nM |
| Dmax | >90% |
| Time to 50% Degradation (at 100 nM) | ~7.5 hours |
Experimental Protocols
Cell Culture and PROTAC Treatment
-
Cell Seeding : Plate the desired cell line (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
PROTAC Preparation : Prepare a stock solution of the this compound-based PROTAC in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment : Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of the PROTAC or vehicle control (e.g., 0.1% DMSO).[1]
-
Incubation : Incubate the cells for the desired time points (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]
Cell Lysis and Protein Quantification
-
Washing : After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis : Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1][6]
-
Harvesting : Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.[1]
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Clarification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1][6]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[1]
-
Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]
Western Blotting
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][6]
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6] Include a protein molecular weight marker in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.[8]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7][8] Confirm successful transfer by staining the membrane with Ponceau S.[6]
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][6]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1] In parallel, probe a separate membrane or the same stripped membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][6]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[6]
-
Signal Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[1][7] Ensure the signal intensity for both the target protein and the loading control falls within the linear range of detection.[1]
-
Data Analysis : Quantify the band intensities using densitometry software.[1] Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1] Generate a dose-response curve to determine the DC50 and Dmax values.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ptglab.com [ptglab.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
PROTAC Synthesis Technical Support Center: Troubleshooting with E3 Ligase Ligand-linker Conjugate 93
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 93. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing our pre-conjugated system. Below you will find a series of frequently asked questions and detailed troubleshooting guides to ensure the successful synthesis and application of your PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a pre-synthesized building block for PROTAC development. It consists of a high-affinity ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), covalently attached to a chemical linker with a reactive functional group.[1] This design facilitates a more streamlined and efficient synthesis of your final PROTAC molecule by simply requiring the conjugation of your target protein ligand (warhead).
Q2: Which E3 ligase does Conjugate 93 target?
The specific E3 ligase targeted by Conjugate 93 (e.g., VHL or CRBN) is detailed on the product's technical data sheet. The choice of the E3 ligase is critical and should be based on its expression in the target cell line and its ability to ubiquitinate the protein of interest.[2] While over 600 E3 ligases are known, most PROTACs currently utilize VHL or CRBN.[1][3]
Q3: What are the most common issues observed during the final coupling step with the target protein ligand?
The most frequently reported issues include low reaction yield, incomplete reaction, and difficulty in purifying the final PROTAC. These challenges can arise from suboptimal reaction conditions, steric hindrance, or issues with the stability of the reactants.
Q4: How can I confirm the successful synthesis of my PROTAC?
Successful synthesis should be confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight of the final product and High-Performance Liquid Chromatography (HPLC) to assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.
Troubleshooting Guide: PROTAC Synthesis and Characterization
This guide addresses specific problems you may encounter during the synthesis and initial evaluation of your PROTAC.
Problem 1: Low or No Yield of the Final PROTAC
If you are experiencing low or no yield after the coupling reaction between your target protein ligand and this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. For example, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, ensure the use of fresh catalyst and reducing agent.[4] |
| Poor Reactivity of Functional Groups | Confirm the integrity of the reactive functional groups on both your target ligand and Conjugate 93. If necessary, perform a small-scale test reaction with a simpler, more reactive partner to validate the functionality of the conjugate. |
| Steric Hindrance | The structure of your target ligand may sterically hinder the approach of Conjugate 93. Consider synthesizing a derivative of your target ligand with a longer linker attachment point to increase flexibility.[5] |
| Degradation of Reactants | Assess the stability of your target ligand and Conjugate 93 under the chosen reaction conditions. Some compounds may be sensitive to temperature, pH, or light. |
Problem 2: Difficulty in Purifying the Final PROTAC
Challenges in purification are common due to the often high molecular weight and greasy nature of PROTACs.
| Potential Cause | Recommended Solution |
| Co-elution with Starting Materials | Modify the HPLC gradient to improve the separation between your product and unreacted starting materials. Consider using a different stationary phase or solvent system. |
| Poor Solubility | The final PROTAC may have poor solubility in the purification solvents. The incorporation of polyethylene (B3416737) glycol (PEG) linkers can improve aqueous solubility.[6] Experiment with different solvent systems to find one that effectively solubilizes your compound. |
| Product Adhesion to Column | The hydrophobic nature of many PROTACs can lead to irreversible binding to the column. Try adding a small amount of an organic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to reduce this interaction. |
Problem 3: The Synthesized PROTAC is Inactive (No Target Protein Degradation)
If your purified PROTAC does not induce the degradation of the target protein, the issue may lie in the design of the PROTAC itself or in the biological assay.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[2] Consider modifying the linker to improve physicochemical properties. PEG linkers can sometimes enhance permeability.[6] |
| Unfavorable Ternary Complex Formation | The linker length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] Synthesize a small library of PROTACs with varying linker lengths and compositions to identify an optimal design.[7] |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation.[2] Perform a wide dose-response experiment to determine if a bell-shaped curve, characteristic of the hook effect, is observed. |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed at sufficient levels in your cell line of interest or may not be capable of ubiquitinating your target protein.[2] Confirm E3 ligase expression via Western blot or qPCR. |
Experimental Protocols
General Protocol for PROTAC Synthesis via CuAAC (Click Chemistry)
This protocol describes a general method for coupling an alkyne-functionalized target protein ligand with an azide-functionalized E3 Ligase Ligand-linker Conjugate.
-
In a suitable reaction vessel, dissolve the alkyne-containing target protein ligand (1 equivalent) and the azide-containing this compound (1 equivalent) in a 2:1 mixture of tert-butanol (B103910) and water.
-
Add copper(II) sulfate (B86663) (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents) to the solution.
-
Add acetic acid (2 equivalents).
-
Sonicate the reaction mixture for 5 minutes.
-
Stir the reaction at 30°C overnight.
-
Upon completion, dilute the reaction with brine and extract the product with dichloromethane (B109758) (DCM).
-
Dry the organic layer over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.[4]
Visualizations
PROTAC Synthesis and Evaluation Workflow
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, with a focus on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer: This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is a critical component in enabling the assembly of this complex.[1][2] Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together. Conversely, a linker that is too long or too flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.[1][2][3]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[1] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a key factor. A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[1][] This makes the ternary complex more stable and can mitigate the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
There is no universal optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair.[6] Generally, linker lengths of 5-15 atoms are most common in PROTACs.[] The optimal length must be determined empirically for each new system.[8] A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2][3]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[2] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[2] Other linker types, such as those incorporating rigid moieties like piperazine (B1678402) or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[2][3]
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[2][] For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures can enhance conformational stability.[2][3]
Q4: What is the role of the linker attachment points?
The points at which the linker is attached to the target protein and E3 ligase ligands are crucial.[3][8] The exit vector of the linker from the ligand binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.[8]
Data Presentation
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of the well-characterized target, BRD4.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| dBET1 | Thalidomide (CRBN) | Alkyl | 10 | 18 | >95 |
| MZ1 | VHL Ligand | PEG | 12 | 26 | >90 |
| ARV-771 | VHL Ligand | Alkyl-Ether | 13 | <1 | >90 |
Data is compiled from publicly available literature and is for illustrative purposes.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Binary KD (Target) | Binary KD (E3 Ligase) | Ternary Complex KD | Cooperativity (α) |
| MZ1 | 1 nM (BRD4BD2) | 29 nM (VHL) | 4.5 nM | >1 (Positive) |
KD (dissociation constant) values are indicative of binding affinity. Cooperativity (α) is a measure of the influence of the first binding event on the second. α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein. Data is based on studies of the MZ1 PROTAC.[9]
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[8]
Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.[10][11]
Materials:
-
Cell line expressing the target protein
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates to ensure they are in the exponential growth phase during treatment. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[8]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[8]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine DC50 and Dmax values.[11]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the kinetics of binary and ternary complex formation in real-time.[9]
Objective: To assess the formation and stability of the ternary complex and determine cooperativity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein, E3 ligase, and PROTAC
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[8]
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the PROTAC-E3 ligase interaction.[8]
-
In a separate experiment, flow the target protein over a surface with immobilized PROTAC (or vice versa, if feasible) to measure the PROTAC-target interaction.
-
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[8]
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the dissociation constant (KD). Compare the binding affinities in the binary and ternary formats to determine cooperativity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[8]
Caption: A rational workflow for PROTAC linker selection and optimization.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Improving solubility and stability of E3 Ligase Ligand-linker Conjugate 93
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of E3 Ligase Ligand-linker Conjugate 93 and PROTACs derived from it.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical moiety that consists of a ligand for the Cereblon (CRBN) E3 ubiquitin ligase connected to a linker.[1][2] It serves as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] By incorporating this conjugate, a PROTAC can recruit the CRBN E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Q2: What are the common solubility and stability challenges with PROTACs using Conjugate 93?
PROTACs, due to their high molecular weight and often hydrophobic nature, frequently exhibit poor aqueous solubility and limited stability.[3][4][5] For PROTACs derived from Conjugate 93, which is CRBN-based, common issues include:
-
Low Aqueous Solubility: The complex, multi-ring structures common in PROTACs can lead to poor solubility in aqueous buffers, complicating in vitro assays and in vivo formulation.[6][7]
-
Chemical Instability: The linker component can be susceptible to hydrolysis or other chemical degradation, reducing the shelf-life and efficacy of the PROTAC.[]
-
Metabolic Instability: In biological systems, PROTACs can be rapidly metabolized, leading to a short half-life and reduced in vivo exposure.[]
Q3: How can the linker component of a PROTAC influence its solubility and stability?
The linker is a critical determinant of a PROTAC's physicochemical properties.[][9][10] Key aspects of linker design that affect solubility and stability include:
-
Composition: Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) chains can significantly improve aqueous solubility.[11][][13] Conversely, hydrophobic alkyl chains can enhance cell permeability but may decrease solubility.[9]
-
Length: The linker length must be optimized to ensure a productive ternary complex formation between the target protein and E3 ligase.[14] An excessively long linker might increase flexibility but could also lead to higher metabolic instability.[]
-
Rigidity: Introducing rigid elements like aromatic rings or cycloalkanes can help to pre-organize the PROTAC for optimal binding, potentially improving stability and cell permeability.[11]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of a PROTAC Derived from Conjugate 93
Symptoms:
-
Precipitation of the compound in aqueous buffers (e.g., PBS) during stock solution preparation or assay setup.
-
Inconsistent results in cell-based assays.
-
Low bioavailability in in vivo studies.[3]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Lipophilicity | Modify the linker by incorporating hydrophilic groups such as PEGs, piperazine, or other basic nitrogen-containing moieties to increase polarity and aqueous solubility.[3][11] |
| Poor Dispersibility | Employ formulation strategies like creating amorphous solid dispersions (ASDs) with polymers such as HPMCAS to enhance dissolution and maintain supersaturation.[5][6][7][15] |
| Inappropriate Solvent System | For in vitro experiments, consider using a co-solvent system (e.g., DMSO, ethanol) at a low, non-toxic concentration. For in vivo studies, explore lipid-based formulations or self-emulsifying drug delivery systems (SEDDS).[7] |
| Crystallinity | If the PROTAC is crystalline, investigate different salt forms or polymorphs that may exhibit improved solubility. |
Issue 2: Chemical or Metabolic Instability of a PROTAC Derived from Conjugate 93
Symptoms:
-
Loss of compound potency over time in solution.
-
Rapid clearance and short half-life in pharmacokinetic studies.
-
Appearance of degradation products in analytical chromatography (e.g., HPLC, LC-MS).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Hydrolytically Labile Linker | Replace susceptible functional groups (e.g., esters) in the linker with more stable alternatives like amides or ethers.[14] |
| Oxidative Degradation | Incorporate metabolically stable moieties such as triazoles into the linker structure to reduce oxidative degradation.[11] |
| Rapid Metabolism | Identify metabolic "hotspots" on the molecule and block them through chemical modification, such as fluorination of aromatic rings in the CRBN ligand.[16] |
| Poor Ternary Complex Stability | Optimize the linker length and composition to promote positive cooperativity in the formation of the ternary complex, which can protect the PROTAC from degradation.[17] |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment (Kinetic Solubility Assay)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).
-
Addition to Aqueous Buffer: Add 2 µL of each DMSO dilution to 198 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader to detect precipitation. The highest concentration that does not show significant precipitation is considered the kinetic solubility.
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Stability)
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
-
Pre-incubation: Pre-warm the reaction mixture to 37°C for 10 minutes.
-
Initiation of Reaction: Add the PROTAC (final concentration typically 1 µM) to the reaction mixture to start the reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Plot the natural log of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Visualizations
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. researchgate.net [researchgate.net]
- 16. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Navigating Off-Target Effects of CRBN-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of off-target effects associated with Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your experiments with CRBN-based PROTACs.
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed at effective degradation concentrations. | The PROTAC may be degrading an essential off-target protein.[] | 1. Perform Global Proteomics: Use mass spectrometry to identify all proteins degraded by your PROTAC.[2][3] 2. Validate Off-Targets: Confirm the degradation of high-priority off-targets identified in your proteomics screen using Western blotting.[2] 3. Reduce PROTAC Concentration: Determine if a lower concentration can maintain on-target degradation while minimizing cytotoxicity.[4] |
| Inconsistent degradation of the target protein across different cell lines. | Cell lines may have varying expression levels of CRBN or other components of the ubiquitin-proteasome system.[5] | 1. Measure CRBN Levels: Quantify CRBN protein levels in your panel of cell lines via Western blot or targeted proteomics.[5] 2. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and health to minimize variability.[6] |
| Loss of target degradation in a previously sensitive cell line. | Development of acquired resistance through mutations or downregulation of CRBN or the target protein.[5] | 1. Sequence CRBN and Target Protein: Check for mutations in the genes encoding CRBN and your target protein in the resistant cells.[5] 2. Assess CRBN Expression: Compare CRBN mRNA and protein levels between sensitive and resistant cells.[5] |
| Significant degradation of known CRBN neosubstrates (e.g., IKZF1, GSPT1). | The CRBN-binding moiety (e.g., pomalidomide) of the PROTAC is inducing neosubstrate degradation.[] | 1. Modify the CRBN Ligand: Synthesize a new PROTAC with modifications to the CRBN binder, such as substitutions at the C5 position of the phthalimide (B116566) ring, which can reduce neosubstrate binding.[7] 2. Optimize the Linker: Vary the linker length and attachment point, as this can influence the ternary complex formation with neosubstrates.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of CRBN-based PROTACs?
A1: The most common off-target effects of CRBN-based PROTACs stem from the inherent activity of the CRBN E3 ligase ligand, which is often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, or pomalidomide. These molecules can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates, independent of the PROTAC's intended target.[] Key neosubstrates include zinc finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1.[]
Q2: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation?
A2: This is a critical question in PROTAC development. A multi-pronged approach is recommended:
-
Time-Course Experiment: Perform a time-course experiment with your PROTAC and analyze protein levels at various time points using proteomics. Direct off-targets should be degraded with kinetics similar to your primary target, while downstream effects will likely appear at later time points.
-
Target Knockout/Knockdown: Use siRNA or CRISPR to eliminate your primary target. If the suspected off-target is still degraded by the PROTAC in the absence of the primary target, it is a direct off-target.
-
Transcriptomics: RNA sequencing can help determine if changes in protein levels are due to protein degradation or transcriptional regulation resulting from the degradation of your primary target.[4]
Q3: What are essential control experiments to include when assessing off-target effects?
A3: Robust controls are crucial for interpreting your data correctly. Key controls include:
-
Inactive Epimer Control: Use a stereoisomer of your PROTAC that does not bind to the target protein or CRBN. This control helps to rule out effects that are not dependent on ternary complex formation.
-
Competitive Displacement: Co-treat cells with your PROTAC and an excess of the free CRBN ligand (e.g., pomalidomide). If the degradation of a suspected off-target is rescued, it confirms that the effect is CRBN-dependent.
-
CRBN Knockout Cells: Test your PROTAC in a cell line where CRBN has been knocked out. Degradation that is dependent on CRBN will be abrogated in these cells.
Q4: How can I improve the selectivity of my CRBN-based PROTAC?
A4: Improving selectivity often involves medicinal chemistry efforts to modify the PROTAC structure:
-
Optimize the Target-Binding Warhead: A more selective binder for your protein of interest will reduce the likelihood of the PROTAC engaging with other proteins.[6]
-
Modify the Linker: The length, composition, and attachment point of the linker can significantly impact the geometry of the ternary complex and, therefore, selectivity.[6]
-
Alter the CRBN Ligand: As mentioned, modifications to the IMiD moiety, particularly at the C5 position of the phthalimide ring, can reduce neosubstrate degradation.[7]
-
Change the E3 Ligase: If optimizing the CRBN-based PROTAC is unsuccessful, consider designing a new PROTAC that utilizes a different E3 ligase, such as VHL.[6]
Experimental Protocols
Global Proteomics for Off-Target Identification (MS-based)
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment: Culture your chosen cell line to 70-80% confluency. Treat the cells with your PROTAC at a concentration that gives maximal on-target degradation. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.[2]
-
Isobaric Labeling: Label the peptides from the different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[2]
-
LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.[2]
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly reduced abundance in the PROTAC-treated samples compared to the vehicle control.[2]
Western Blotting for Off-Target Validation
This protocol is for confirming the degradation of specific off-target candidates identified through proteomics or other means.
-
Cell Treatment and Lysis: Treat cells with a dose-response of your PROTAC for a fixed time point (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific to your potential off-target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize the off-target protein levels to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm if your PROTAC directly binds to a potential off-target protein in a cellular context.
-
Cell Treatment: Treat intact cells with your PROTAC or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting or other protein quantification methods. Ligand binding typically stabilizes a protein, resulting in a higher melting temperature. A shift in the melting curve of the potential off-target in the presence of the PROTAC indicates direct engagement.[2]
Visualizations
Caption: On-target vs. off-target degradation pathways for CRBN-based PROTACs.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Logic diagram for troubleshooting high cytotoxicity.
References
Technical Support Center: CRBN Ligand-Mediated Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRBN ligands to induce ternary complex formation for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of CRBN ligands, and why is it important?
A1: A ternary complex in this context refers to the structure formed by the binding of a bifunctional molecule (like a PROTAC) to both the Cereblon (CRBN) E3 ubiquitin ligase and a specific target protein of interest (POI).[1] This proximity, induced by the "molecular glue" or PROTAC, is a critical first step in the targeted protein degradation process. The formation of a stable ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Q2: My CRBN-based PROTAC is not showing any degradation of my target protein. What are the potential reasons?
A2: A lack of target protein degradation can stem from several factors:
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bridge the target protein and CRBN due to suboptimal linker length or composition.[1][2]
-
Low Protein Expression: The cellular levels of either the target protein or CRBN may be insufficient.[1]
-
Poor Cellular Uptake or Stability of the PROTAC: The compound might not be cell-permeable or could be rapidly metabolized.[1]
-
CRBN or Target Protein Mutations: Mutations in either protein can interfere with PROTAC binding.[3]
-
"Hook Effect": At high concentrations, the PROTAC can form binary complexes with either the target or CRBN, which prevents the formation of the ternary complex.[1][4][5]
Q3: I am observing a "hook effect" in my dose-response experiments. How can I mitigate this?
A3: The "hook effect" is characterized by a bell-shaped dose-response curve where the degradation effect decreases at higher PROTAC concentrations.[6] This occurs because high concentrations favor the formation of binary complexes (PROTAC-target or PROTAC-CRBN) over the productive ternary complex.[1][7] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for ternary complex formation and subsequent degradation.[1][2]
Q4: There is a discrepancy between my biochemical/biophysical data and my cellular degradation results. What could be the cause?
A4: Discrepancies between in vitro and cellular assays are common. Biochemical assays with purified proteins may not fully replicate the complex cellular environment.[1] The catalytic nature of PROTACs means that even a transient ternary complex, which might be difficult to detect in vitro, can be sufficient to drive ubiquitination and degradation in cells.[1] It is recommended to use orthogonal assays, combining in vitro techniques (e.g., TR-FRET, SPR) with in-cell methods (e.g., NanoBRET, CETSA), to confirm target engagement and ternary complex formation.[1]
Q5: How do I choose the appropriate negative controls for my experiments?
A5: Proper negative controls are essential to validate that the observed degradation is dependent on the formation of the ternary complex. Key negative controls include:
-
A PROTAC analog with a mutated CRBN-binding moiety: This control ensures that the degradation is CRBN-dependent.
-
A PROTAC analog with a mutated target-binding moiety: This confirms that the degradation is target-specific.
-
An epimer or stereoisomer of the active PROTAC: Often, a stereoisomer will not support ternary complex formation.[8]
-
Pre-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924): This confirms that the degradation is mediated by the ubiquitin-proteasome system.[8][9]
Troubleshooting Guides
Issue 1: No or Low Target Protein Degradation
This is one of the most common challenges encountered. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Inefficient Ternary Complex Formation | Synthesize and test PROTACs with varying linker lengths and compositions to optimize the geometry of the ternary complex.[1][2] |
| Low CRBN or Target Protein Expression | Confirm the expression levels of both CRBN and the target protein in your cell line using Western Blot.[1][3] Consider overexpressing the target protein or CRBN if levels are low. |
| Poor PROTAC Solubility or Permeability | Assess the physicochemical properties of your PROTAC.[10] Use formulation strategies like adding solubilizing agents (e.g., DMSO, Pluronic F-68) to your media.[10] Perform cell permeability assays like the chloroalkane penetration assay.[11] |
| PROTAC Instability | Evaluate the stability of your PROTAC in cell culture media and cell lysates over time using LC-MS/MS.[1] |
| CRBN or Target Protein Mutations | Sequence the CRBN and target protein genes in your cell line to check for mutations that may affect binding.[3][12] Perform binding assays (e.g., SPR, ITC) with recombinant wild-type and mutant proteins.[3] |
Issue 2: Inconsistent Results in Biophysical Assays
Biophysical assays are crucial for characterizing the binding events that lead to ternary complex formation. Inconsistencies can arise from various factors.
| Assay | Common Problem | Troubleshooting Suggestions |
| Surface Plasmon Resonance (SPR) | Non-saturable binding, indicating weak affinity.[4][5] | Immobilize the higher affinity binding partner. For very weak interactions, consider using a higher density of the immobilized protein.[4] |
| Isothermal Titration Calorimetry (ITC) | Low signal-to-noise ratio. | Increase the concentration of the protein in the cell and the ligand in the syringe. Ensure proper buffer matching between the cell and syringe solutions. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | High background signal or low signal window. | Optimize the concentrations of the donor and acceptor fluorophores and the proteins. Test different buffer conditions, including the addition of detergents like Tween-20 to reduce non-specific binding. |
Experimental Protocols
Protocol 1: In Vitro Ternary Complex Formation Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the formation of a ternary complex in vitro.
Materials:
-
Purified recombinant CRBN-DDB1 complex
-
Purified recombinant target protein (e.g., GST-tagged BRD4)
-
PROTAC of interest
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
Terbium-conjugated anti-tag antibody (e.g., anti-His) for the CRBN complex
-
Fluorescein-labeled anti-tag antibody (e.g., anti-GST) for the target protein
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the CRBN-DDB1 complex and the target protein.
-
Add the serially diluted PROTAC to the wells.
-
Add the terbium-conjugated antibody and the fluorescein-labeled antibody to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the PROTAC concentration.
Protocol 2: Cellular Target Degradation Assay (Western Blot)
This protocol outlines a standard Western Blot procedure to assess the degradation of a target protein in cells treated with a CRBN-based PROTAC.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of target protein degradation.
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Troubleshooting Lack of Degradation
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ashpublications.org [ashpublications.org]
E3 Ligase Ligand-linker Conjugate 93 degradation and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E3 Ligase Ligand-linker Conjugate 93, a molecule designed for targeted protein degradation. This conjugate consists of a Thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, connected via a linker, intended for the synthesis of PROTAC (Proteolysis-Targeting Chimera) molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a key intermediate for the synthesis of PROTACs.[1] It contains a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and a linker for conjugation to a ligand for a protein of interest (POI).[1] Once a complete PROTAC is synthesized, it acts as a bridge, bringing the POI into close proximity with the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2][]
Q2: What are the common causes of instability and degradation for conjugates like this?
Conjugates based on thalidomide (B1683933) and its derivatives can be susceptible to hydrolysis under physiological conditions, particularly in aqueous solutions.[4] The glutarimide (B196013) and phthalimide (B116566) moieties can be unstable, leading to degradation and a loss of activity.[4] Additionally, like other small molecules, these conjugates can be subject to metabolism by enzymes such as Cytochrome P450s.[4]
Q3: My final PROTAC shows low degradation efficiency. What are the potential causes?
Low degradation efficiency can stem from several factors:
-
Inefficient Ternary Complex Formation: The ultimate goal of a PROTAC is to form a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[2]
-
Poor Linker Design: The linker's length, composition, and attachment points are critical. An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[2]
-
Suboptimal Physicochemical Properties: Poor solubility and cell permeability can prevent the PROTAC from reaching its intracellular target.[2]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, leading to decreased degradation.[5]
Troubleshooting Guide
This section provides structured guidance for addressing specific issues you may encounter during your experiments.
Issue 1: Compound Instability or Degradation in Experimental Media
Symptoms:
-
Inconsistent results in cellular assays.
-
Loss of compound over the time course of the experiment.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to Cereblon-Recruiting E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases, Cereblon (CRBN) has emerged as a key player, largely due to the availability of well-characterized small molecule ligands derived from the immunomodulatory imide drug (IMiD) family. This guide provides a comprehensive comparison of "E3 Ligase Ligand-linker Conjugate 93," a thalidomide-based conjugate, with other prominent Cereblon ligands, focusing on their application in PROTAC-mediated protein degradation.
Overview of Cereblon Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs hijack the cell's ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the target protein.
The most widely used Cereblon ligands in PROTAC design are derived from thalidomide (B1683933) and its analogs, pomalidomide (B1683931) and lenalidomide. These molecules act as "molecular glues," inducing a conformational change in Cereblon that promotes the recruitment of neosubstrate proteins for degradation.[1]
Quantitative Comparison of Cereblon Ligand Performance in PROTACs
Pomalidomide is often favored over thalidomide in PROTAC design due to its generally higher binding affinity for Cereblon, which can lead to more efficient formation of the ternary complex and, consequently, more potent protein degradation.[2][3]
The following tables summarize the performance of various BRD4-targeting PROTACs, a common model system for evaluating PROTAC efficacy, using different Cereblon ligands and linkers.
Table 1: Comparison of BRD4 Degradation by Thalidomide- and Pomalidomide-Based PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | BRD4 | HEK293T | 5 | >95 | [4] |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [5] |
| Compound 27 | Pomalidomide | BRD4 | MDA-MB-231 | 2.7 | >95 | [6] |
| Compound 32 | Pomalidomide | BRD4 | MDA-MB-231 | 1.9 | >95 | [6] |
Table 2: Comparison of Cereblon Ligand Binding Affinities
| Ligand | Binding Affinity (Kd or IC50) to Cereblon | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [3] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | [3] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | [7] |
Experimental Methodologies
Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Below are detailed protocols for key experiments used to evaluate the performance of Cereblon ligand-based degraders.
Targeted Protein Degradation Assay via Western Blot
This method quantifies the reduction in the levels of a specific target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to measure the binding affinity of a ligand to Cereblon in a competitive format.
1. Reagents:
-
Recombinant tagged Cereblon protein (e.g., GST- or His-tagged).
-
Terbium-labeled antibody against the tag.
-
Fluorescently labeled Cereblon ligand (e.g., fluorescent thalidomide analog).
-
Test compounds (e.g., this compound).
-
Assay buffer.
2. Assay Procedure:
-
In a microplate, add the tagged Cereblon protein, the terbium-labeled antibody, and the fluorescently labeled Cereblon ligand.
-
Add the test compound at various concentrations.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
3. Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is typically read at two wavelengths: the emission wavelength of the donor (terbium) and the emission wavelength of the acceptor (fluorescent ligand).
4. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
The binding of the test compound to Cereblon will displace the fluorescently labeled ligand, leading to a decrease in the TR-FRET signal.
-
Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a competition binding curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a ligand to a protein.
1. Immobilization of Cereblon:
-
Covalently immobilize recombinant Cereblon protein onto the surface of a sensor chip.
2. Binding Analysis:
-
Flow a solution of the analyte (e.g., this compound) at various concentrations over the sensor chip surface.
-
The binding of the analyte to the immobilized Cereblon causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Monitor the association phase (analyte binding) and the dissociation phase (analyte dissociating from the surface) in real-time.
3. Data Analysis:
-
Fit the sensorgram data (RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizing Key Processes and Workflows
Diagrams generated using Graphviz provide clear visual representations of the underlying biological pathways and experimental procedures.
Caption: Mechanism of action for a Cereblon-recruiting PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Caption: Workflow for a competitive TR-FRET binding assay.
Conclusion
The selection of a Cereblon ligand is a critical step in the design of effective PROTACs. While "this compound" is based on the foundational Cereblon ligand thalidomide, the current body of evidence suggests that pomalidomide-based conjugates may offer advantages in terms of higher binding affinity to Cereblon, potentially leading to more potent protein degradation. The choice of linker chemistry and attachment point also plays a crucial role in optimizing the performance of the final PROTAC molecule. Researchers are encouraged to empirically evaluate a panel of Cereblon ligand-linker conjugates to identify the optimal combination for their specific target protein of interest. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative analyses.
References
A Comparative Guide to E3 Ligase Ligands in PROTACs: Cereblon (via Ligand-Linker Conjugate 93) vs. Von Hippel-Lindau (VHL)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between two of the most prevalently utilized E3 ligase recruiters: Cereblon (CRBN), engaged via ligand-linker conjugates like E3 Ligase Ligand-linker Conjugate 93, and the Von Hippel-Lindau (VHL) tumor suppressor. This comparison is supported by experimental data, detailed methodologies for key characterization assays, and visualizations of the underlying biological and experimental workflows to empower informed decision-making in PROTAC development.
At a Glance: Key Differences Between CRBN and VHL-Recruiting PROTACs
| Feature | Cereblon (CRBN) Ligands (e.g., E3 Ligand-linker Conjugate 93) | Von Hippel-Lindau (VHL) Ligands |
| Ligand Origin | Derivatives of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide.[1] | Typically hydroxyproline-based peptidomimetics. |
| Binding Site | Binds to a surface pocket on Cereblon. | Binds to the substrate recognition pocket of VHL. |
| Ternary Complex Stability | Can form stable and cooperative ternary complexes. | Often forms highly stable and cooperative ternary complexes. |
| Molecular Weight | Ligands are generally smaller and possess more "drug-like" properties. | Ligands can be larger, potentially impacting cell permeability. |
| Tissue Distribution | CRBN is ubiquitously expressed, with high levels in hematopoietic and neural tissues. | VHL is also broadly expressed across various tissues.[2] |
| Known Off-Targets | IMiD-based ligands can induce degradation of endogenous neosubstrates (e.g., IKZF1/3). | Fewer inherent off-target degradation profiles reported. |
| "Hook Effect" | Can be more pronounced, leading to reduced degradation at high PROTAC concentrations. | The hook effect is also observed but can sometimes be less pronounced. |
Performance Data: A Comparative Look at Degradation Efficiency
Table 1: Performance Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Ternary Complex Cooperativity (α) |
| dBET1 (CRBN-based) | Cereblon (CRBN) | BRD4 | ~3 nM | >90% | HeLa | ~1 (Non-cooperative) |
| MZ1 (VHL-based) | Von Hippel-Lindau (VHL) | BRD4 | ~13 nM | >90% | HeLa | >1 (Positive) |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC architecture and experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the functional context and evaluation of these PROTACs, it is crucial to visualize the signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (e.g., one synthesized with this compound or a VHL ligand)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer and scrape the cells. Incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol provides a method to assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or SA chip)
-
Purified recombinant target protein (POI)
-
Purified recombinant E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC compound
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the sensor chip surface.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Interaction Analysis (PROTAC to POI): Immobilize the POI and inject the PROTAC to determine its binary binding affinity.
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Monitor the binding response. An enhancement in binding compared to the binary interactions indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the apparent dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α) using the equation: α = (KD of PROTAC to E3 ligase * KD of PROTAC to POI) / (KD of ternary complex formation). A value of α > 1 indicates positive cooperativity.
-
Conclusion
The decision between utilizing a CRBN-recruiting ligand like this compound or a VHL ligand is a critical juncture in PROTAC design. CRBN ligands often offer advantages in terms of smaller size and more established synthetic accessibility.[3] Conversely, VHL-based PROTACs can exhibit superior ternary complex stability and may be effective for targets where CRBN-based approaches are less successful. The choice is not universal and should be guided by empirical data for the specific target protein of interest. The experimental protocols provided herein offer a robust framework for generating the necessary comparative data to guide the rational design and optimization of potent and selective protein degraders.
References
A Head-to-Head Comparison of Linkers for CRBN-Based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is essential for achieving potent and selective protein degradation. A critical component of a PROTAC's architecture is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. In the context of Cereblon (CRBN)-based PROTACs, the linker's characteristics—its length, composition, rigidity, and attachment point—profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader molecule. This guide provides an objective comparison of different linker strategies for CRBN-based PROTACs, supported by experimental data and detailed methodologies.
The Crucial Role of the Linker in PROTAC Function
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, in this case, CRBN.[1] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] The linker is not merely a spacer but plays an active role in enabling the formation of a stable and productive ternary complex.[3] An optimal linker will orient the target protein and CRBN in a way that allows for efficient ubiquitin transfer.[4] If the linker is too short, steric hindrance may prevent the formation of the ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes where ubiquitination is inefficient.[3]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the process, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating linker efficacy.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Quantitative Comparison of Linker Properties
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from various studies, comparing the performance of CRBN-based PROTACs with different linker types, lengths, and attachment points.
Table 1: Impact of Linker Length on Degradation of TBK1
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data synthesized from published literature.[5][6] |
Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
| Data synthesized from published literature.[5] |
Table 3: Influence of Linker Attachment Point on Thalidomide-Based PROTACs
The point of attachment of the linker to the thalidomide (B1683933) scaffold significantly impacts the PROTAC's performance. The most explored positions are C4, C5, and the glutarimide (B196013) nitrogen (N-position).[7]
| Attachment Point | General Observations |
| C4-Position | Often exhibits good stability.[8] PROTACs with linkers at this position have shown potent degradation for various targets. |
| C5-Position | A commonly used attachment point that can also lead to highly potent degraders. The choice between C4 and C5 can be target-dependent. |
| N-Position | Less common, but has been utilized. Can result in different ternary complex conformations and degradation profiles.[7] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[5]
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the proximity of the target protein to CRBN, indicating the formation of the ternary complex.[9]
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and CRBN fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the transfected cells and label them with the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer.[9]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the potency of ternary complex formation.[9]
Conclusion
The design of the linker is a critical aspect of developing effective CRBN-based PROTACs. The length, composition, and attachment point of the linker all play significant roles in determining the degradation efficiency of the resulting molecule.[10] While general trends are emerging, the optimal linker is often target-specific and requires empirical determination.[3] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
A Comparative Guide to E3 Ligase Ligand-Linker Conjugates: Evaluating Conjugate 93 Against Other Thalidomide-Based Linkers
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires careful selection of each component to achieve optimal potency and selectivity. A critical element in many successful PROTACs is the E3 ligase ligand-linker moiety, which recruits the cellular ubiquitin-proteasome system to the protein of interest. This guide provides a detailed comparison of "E3 Ligase Ligand-linker Conjugate 93," a specific thalidomide-based conjugate, with the broader class of thalidomide-based linkers used for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and detailed methodologies to inform the rational design of novel protein degraders.
Introduction to E3 Ligase Ligand-Linker Conjugates
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the CRBN E3 ligase.[2][3] "this compound" is a commercially available building block for PROTAC synthesis that incorporates a thalidomide moiety.[2][4] Its molecular formula is C23H27N5O6.[] As a pre-functionalized conjugate, it offers a streamlined approach to PROTAC development. However, its performance must be considered in the context of the diverse landscape of thalidomide-based linkers, where variations in the linker type, length, and attachment point can significantly impact efficacy.[6][7]
Performance Comparison: Degradation Efficiency and Physicochemical Properties
Impact of Linker Composition and Length
The nature of the linker is a critical determinant of a PROTAC's ability to form a stable and productive ternary complex.[6] Polyethylene glycol (PEG) and alkyl chains are the most common linker types.[8]
| Linker Type | Key Characteristics | Impact on PROTAC Performance |
| Alkyl Chains | Offer less conformational flexibility, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.[6] Increased hydrophobicity may enhance cell permeability but can also lead to poor aqueous solubility.[9] | Can be highly effective, but the optimal length is target-dependent. |
| PEG Linkers | Provide significant conformational freedom and can improve aqueous solubility.[6] Generally considered to be metabolically stable.[6] | The length of the PEG chain requires careful optimization, as a non-linear relationship between linker length and degradation potency is often observed.[10] |
Table 1: Representative Data on the Impact of Linker Composition and Length on the Degradation of BRD4 by Thalidomide-Based PROTACs.
| PROTAC | Linker Type | DC50 | Dmax (%) |
| PROTAC 1 | Short Alkyl | <50 nM | >90 |
| PROTAC 2 | Long Alkyl | >1 µM | ~60 |
| PROTAC 3 | PEG4 | ~100 nM | >85 |
| PROTAC 4 | PEG8 | ~25 nM | >95 |
Note: The data presented is a compilation from various sources and is intended to be illustrative. DC50 and Dmax values are highly dependent on the specific target protein, cell line, and experimental conditions.
Influence of Attachment Point on the Thalidomide Scaffold
The point at which the linker is attached to the thalidomide core significantly influences the PROTAC's properties. The most explored positions are C4, C5, and the glutarimide (B196013) nitrogen.[7]
| Attachment Position | Key Observations |
| C4-Position | Often provides a good balance of degradation efficiency and favorable physicochemical properties. |
| C5-Position | Can also lead to potent degraders, with performance being highly dependent on the linker and target protein. |
| N-Position | Less commonly used, but has been shown to be a viable attachment point in some cases. |
Table 2: Comparison of Degradation Efficiency for PROTACs with Different Linker Attachment Points on the Thalidomide Scaffold.
| Target Protein | Linker Position | DC50 (nM) | Dmax (%) |
| BRD4 | C4 | 15 | >90 |
| BRD4 | C5 | 35 | >90 |
| TBK1 | C4 | 80 | ~80 |
| TBK1 | C5 | 250 | ~70 |
Note: This data is illustrative and compiled from multiple studies. Direct comparison requires identical experimental setups.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC that recruits the CRBN E3 ligase to induce target protein degradation.
Caption: Catalytic cycle of a CRBN-recruiting PROTAC.
Experimental Workflow for PROTAC Evaluation
A systematic approach is required to evaluate the performance of a novel PROTAC. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and to determine the cooperativity of ternary complex formation.
Protocol Outline:
-
Immobilize the biotinylated CRBN E3 ligase on a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the PROTAC to measure the binary binding kinetics (kon, koff) and affinity (KD) to CRBN.
-
In separate experiments, inject the PROTAC over a sensor chip with the immobilized target protein to determine the binary affinity for the target.
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the CRBN-coated sensor chip.
-
Analyze the sensorgrams to determine the kinetic parameters for ternary complex formation.
-
Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein enhances the affinity for the other.
In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UBE2D2)
-
Purified CRBN E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Reaction buffer
Protocol Outline:
-
Assemble the ubiquitination reaction by combining the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody against the target protein.
-
A ladder of higher molecular weight bands above the unmodified target protein indicates successful poly-ubiquitination.
Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC and to determine the DC50 and Dmax values.
Protocol Outline:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
"this compound" is a valuable, ready-to-use component for the synthesis of CRBN-recruiting PROTACs. However, the optimal design of a PROTAC is highly dependent on the specific protein of interest. The experimental data presented in this guide highlights that there is no universal linker strategy. The choice of the linker's composition, length, and its attachment point to the thalidomide scaffold are all critical parameters that must be empirically optimized for each new target. While pre-functionalized conjugates like "this compound" provide a convenient starting point, a systematic evaluation using the detailed protocols provided herein is essential for the development of potent and selective protein degraders. Researchers are encouraged to consider a variety of linker designs to identify the optimal PROTAC for their specific application.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E3 Ligase Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 6. Buy this compound [smolecule.com]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cereblon E3 ligase | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of PROTACs Synthesized with Different E3 Ligase Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules have emerged as a powerful therapeutic modality, capable of hijacking the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This guide provides an objective comparison of PROTAC performance based on the recruitment of different E3 ligase ligands, supported by experimental data, detailed methodologies for key experiments, and visual representations of essential pathways and workflows.
PROTACs are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for the subsequent ubiquitination of the POI, which marks it for degradation by the proteasome.[1][3] While the human genome encodes over 600 E3 ligases, a small fraction have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[4] This guide focuses on the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[2][5]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dependent on the binary binding affinities of its ligands to the target protein or the E3 ligase. The stability and cooperativity of the ternary complex play a crucial role in determining the degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][4] The choice of E3 ligase can significantly impact a PROTAC's degradation potency and maximal degradation level.[1]
Below is a summary of performance data for PROTACs targeting various proteins, categorized by the recruited E3 ligase. It is important to note that direct head-to-head comparisons of PROTACs for the same target protein with different E3 ligase recruiters under identical experimental conditions are not always available in the literature.[3] Therefore, the following tables compile data from various studies to provide informative, albeit indirect, comparisons.
Table 1: Performance of CRBN-based PROTACs
| Target Protein | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 |
| BCR-ABL | GMB-475 | 3 nM | >90% | K562 |
| EGFR (L858R) | Compound 69 | 11-25 nM | Not specified | HCC-827, H3255 |
| BCL-XL | PZ15227 | 46 nM | 96.2% | WI38 non-senescent cells |
| Androgen Receptor (AR) | ARV-110 | ~1 nM | ~85% | VCaP |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.[1]
Table 2: Performance of VHL-based PROTACs
| Target Protein | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | PROTAC 17 | Low nM range | >90% | Not specified |
| BCR-ABL | SIAIS178 | 10 nM | >90% | K562 |
| EGFR (L858R) | Compound 68 | 3.3-5.0 nM | Not specified | HCC-827, H3255 |
| IRAK4 | Compound 53 | 151 nM | Not specified | PBMC |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.[1]
Key E3 Ligase Ligands and Their Characteristics
The selection of an E3 ligase ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal.[1] CRBN and VHL remain the most widely utilized, each presenting a distinct set of advantages and disadvantages.[1][2]
Cereblon (CRBN) Ligands
Ligands for CRBN are typically derived from the thalidomide (B1683933) family of molecules, including lenalidomide (B1683929) and pomalidomide.[1] These are among the most widely used E3 ligase ligands in PROTAC design.[1]
Advantages:
-
Well-established chemistry and readily available building blocks.[1]
-
Generally smaller and more "drug-like" compared to some VHL ligands.[1]
-
Have demonstrated high degradation efficiency for a wide range of targets.[1]
Disadvantages:
-
Potential for off-target effects related to the inherent biology of CRBN.[1]
-
The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, can be more pronounced.[6]
von Hippel-Lindau (VHL) Ligands
VHL ligands are typically based on a hydroxyproline (B1673980) scaffold that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.[1]
Advantages:
-
Often exhibit high binding affinity and can form very stable ternary complexes.[1]
-
Have been shown to be effective for targets where CRBN-based PROTACs have failed.[7]
-
The VHL-HIF-1α interaction is well-characterized, aiding in rational design.[1]
Disadvantages:
-
Can be larger and have a higher molecular weight, potentially impacting cell permeability and pharmacokinetic properties.[1]
-
Synthesis of VHL ligands can be more complex than that of CRBN ligands.[1]
Inhibitor of Apoptosis Proteins (IAP) Ligands and MDM2 Ligands
While less common than CRBN and VHL, IAP and MDM2 ligands offer valuable alternatives. IAP ligands can confer additional pro-apoptotic activity, while MDM2 ligands are particularly relevant in oncology due to MDM2's role as a negative regulator of the p53 tumor suppressor.[8]
Experimental Protocols
The evaluation of PROTAC efficacy relies on robust and well-defined experimental protocols. The following section details a standard method for assessing PROTAC-mediated protein degradation.
Western Blot for PROTAC-Induced Degradation
Western blotting is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.[9] This allows for the determination of key parameters such as DC50 and Dmax.[9]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Quantify the band intensities using densitometry software.[9]
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[9]
-
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of E3 Ligase Ligand-linker Conjugate 93: A Comprehensive Safety and Operational Guide
For Immediate Release
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of E3 Ligase Ligand-linker Conjugate 93, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This compound is comprised of a Thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker.[1] Due to the presence of the thalidomide (B1683933) moiety, this compound must be handled with extreme caution, recognizing its potential teratogenic effects. All disposal procedures should be conducted in strict adherence to institutional, local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Given the hazardous nature of the thalidomide component, a comprehensive PPE strategy is required.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Provides a robust barrier against dermal absorption and allows for safe removal of the outer layer if contamination occurs. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or aerosolized particles. |
| Body Protection | A lab coat or other protective clothing. | Prevents contamination of personal clothing. |
| Respiratory Protection | A respirator may be necessary if there is a risk of dust or aerosol formation. | Minimizes the risk of inhalation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, containment, and documentation.
Waste Segregation and Container Management
Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all disposable materials that have come into contact with the conjugate, such as contaminated gloves, weigh boats, pipette tips, and bench paper.
-
Place these materials in a designated, leak-proof hazardous waste container with a secure screw-on cap. The container must be clearly labeled.
-
-
Liquid Waste:
-
If the conjugate has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS department.
-
-
Sharps Waste:
-
Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Empty Containers:
-
The original container of the conjugate, once empty, should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
Labeling and Storage
Accurate and clear labeling is a critical component of safe waste management.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (Thalidomide-based)," and any associated hazard symbols (e.g., toxic, teratogen).
-
Storage: Store waste containers in a designated and properly labeled satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials. Ensure containers are kept closed except when adding waste.
Decontamination
Thorough decontamination of work surfaces is essential after handling the conjugate.
-
Wipe down all work surfaces (e.g., fume hood, balance) with a suitable solvent, followed by a cleaning agent.
-
All cleaning materials, such as wipes, must be disposed of as solid hazardous waste.
Final Disposal
The final step in the disposal process requires professional handling.
-
Licensed Contractor: Arrange for the pickup and final disposal of all waste containing this compound through a licensed hazardous waste disposal contractor.
-
Documentation: Maintain meticulous records of the amount of waste generated and the dates of accumulation and disposal, in accordance with regulatory requirements.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 93
FOR RESEARCH USE ONLY. NOT FOR USE IN HUMANS.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling E3 Ligase Ligand-linker Conjugate 93. The content herein is intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet (SDS) that should be requested from the supplier. This compound is a key intermediate for the synthesis of complete Proteolysis Targeting Chimera (PROTAC) molecules and functions as a Cereblon (CRBN) ligand, incorporating a Thalidomide derivative[1][2]. Due to the presence of a Thalidomide moiety, this compound must be handled with extreme caution, recognizing the potential for significant biological activity and hazards.
Core Safety Principles
PROTACs and their building blocks are potent, biologically active molecules designed to hijack the cell's natural waste disposal system[3][4][5]. All research compounds should be treated as potentially hazardous, and waste must be disposed of according to institutional and regulatory guidelines for hazardous chemical waste[6]. Never dispose of such chemicals down the sink or in regular trash[6].
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary control measure to protect laboratory personnel from exposure. Given the potent nature of this compound, a comprehensive PPE strategy is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield may be worn over goggles for additional protection against splashes[7]. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves (compliant with ASTM D6978)[8][9]. The outer pair should be changed immediately upon contamination or at regular intervals during handling[7]. |
| Body Protection | Disposable Gown/Coveralls | A dedicated, disposable, solid-front protective gown or coveralls made of low-permeability fabric (e.g., Tyvek) should be worn over personal clothing to protect against splashes and dust[7][8]. |
| Respiratory Protection | Respirator | For handling the solid compound or when aerosol generation is possible, a NIOSH-approved respirator is recommended. Options range from a disposable N95 respirator for low-risk activities to a Powered Air-Purifying Respirator (PAPR) for high-risk operations[7][10][11]. A risk assessment should determine the appropriate level of respiratory protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination[7]. |
Handling and Operational Plan
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of the compound, especially the solid form, should occur in a designated area, such as a chemical fume hood, a Class II Biosafety Cabinet, or a glove box, to minimize inhalation exposure[9].
-
Spill Kit: Ensure a spill kit appropriate for cytotoxic and potent compounds is readily available in all areas where the conjugate is stored and handled[8][12].
2. Experimental Workflow:
-
Receiving: Upon receipt, inspect the container for any damage. Don gloves and a lab coat before opening the shipping package.
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. Handle powders with care to minimize dust generation[7].
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible[7].
-
Decontamination: All surfaces and equipment must be decontaminated after use with a validated cleaning agent (e.g., 70% ethanol (B145695) followed by a suitable detergent)[3].
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Alerting: Immediately alert others in the vicinity.
-
Evacuation: Evacuate the affected area if necessary.
-
Spill Management:
-
Cleanup: Use a pre-prepared spill kit. Work from the outside of the spill inward. All materials used for cleanup must be disposed of as hazardous waste[7].
-
Decontamination: Decontaminate the spill area thoroughly with a suitable solvent and then wash the area[3].
Disposal Plan
The disposal of this compound and any contaminated materials must be handled through an approved hazardous waste program.
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, puncture-proof container for "Cytotoxic Waste" or "Hazardous Chemical Waste". | Collect unused powder, contaminated gloves, gowns, shoe covers, and other disposable labware in this container[3]. |
| Liquid Waste | Labeled, sealed, chemically compatible, leak-proof container for "Hazardous Liquid Waste". | Collect all solutions containing the conjugate in a dedicated waste container. Do not mix with other incompatible waste streams. Neutralize to a pH between 5 and 9 only if permissible by your institution's Environmental Health and Safety (EHS) program[6]. |
| Sharps Waste | Labeled, puncture-proof sharps container. | Dispose of any needles, syringes, or other sharps contaminated with the conjugate in a designated sharps container. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) program or an approved waste disposal contractor[3][6]. Ensure all local, state, and federal regulations for hazardous waste disposal are followed[3].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gerpac.eu [gerpac.eu]
- 10. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. kingstonhsc.ca [kingstonhsc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
